molecular formula C10H13NO3 B1595449 ethyl N-phenylmethoxycarbamate CAS No. 5555-72-6

ethyl N-phenylmethoxycarbamate

Cat. No.: B1595449
CAS No.: 5555-72-6
M. Wt: 195.21 g/mol
InChI Key: OBBCREYLPHMEEX-UHFFFAOYSA-N
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Description

Ethyl N-phenylmethoxycarbamate is a chemical compound of interest in organic and medicinal chemistry research. As a carbamate derivative, this class of compounds is frequently investigated for its potential biological activities and as a synthetic intermediate. Carbamate esters, in general, are known to serve as key precursors in the synthesis of more complex molecules and are explored for various pharmacological properties. Research on related anthranilic acid and carbamate derivatives has highlighted their significance in developing antimicrobial agents . Some mixed-ligand metal complexes derived from similar carbamate structures have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Listeria monocytogenes . Furthermore, carbamate groups are common in prodrug design, where they can improve a compound's physicochemical properties, such as aqueous solubility and metabolic stability, to enhance the delivery of active pharmaceutical ingredients . The structure of this compound suggests its utility as a building block in synthetic chemistry for constructing molecules with potential application in areas like drug discovery and materials science. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-phenylmethoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)11-14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCREYLPHMEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292182
Record name ethyl(benzyloxy)carbamate
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Molecular Weight

195.21 g/mol
Source PubChem
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CAS No.

5555-72-6
Record name Ethyl N-(phenylmethoxy)carbamate
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Record name NSC 80672
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Record name NSC80672
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Record name ethyl(benzyloxy)carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl N-Methoxy-N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound "ethyl N-phenylmethoxycarbamate" is not found in established chemical literature. This guide focuses on the most probable intended structure, ethyl N-methoxy-N-phenylcarbamate , and provides a comprehensive analysis of its properties, drawing on data from closely related analogs where direct information is unavailable.

Introduction: Unveiling a Unique Carbamate Derivative

Ethyl N-methoxy-N-phenylcarbamate is a fascinating molecule belonging to the carbamate class of organic compounds. Its unique trifunctional nature, incorporating an ethyl ester, a phenyl group, and a methoxy group attached to the nitrogen atom, imparts a distinct set of physical and chemical properties. These characteristics make it a compound of interest for researchers in medicinal chemistry, agrochemistry, and materials science, where fine-tuning of lipophilicity, metabolic stability, and reactivity is paramount. This guide serves as a technical resource for scientists and professionals, offering a deep dive into the core physicochemical attributes of ethyl N-methoxy-N-phenylcarbamate, supplemented with comparative data from analogous structures to provide a comprehensive understanding.

Chemical Identity and Molecular Structure

A clear definition of the molecule is the foundation of any robust scientific investigation. This section outlines the key identifiers and structural representation of ethyl N-methoxy-N-phenylcarbamate.

Molecular Structure:

Caption: 2D structure of ethyl N-methoxy-N-phenylcarbamate.

Table 1: Chemical Identifiers for Ethyl N-Methoxy-N-Phenylcarbamate and Related Analogs

IdentifierEthyl N-Methoxy-N-Phenylcarbamate (Predicted)Ethyl N-Phenylcarbamate[1]Ethyl N-Methoxy-N-Methylcarbamate[2]
CAS Number Not available101-99-56919-62-6
Molecular Formula C₁₀H₁₃NO₃C₉H₁₁NO₂C₅H₁₁NO₃
Molecular Weight 195.21 g/mol 165.19 g/mol 133.15 g/mol
IUPAC Name ethyl N-methoxy-N-phenylcarbamateethyl N-phenylcarbamateethyl N-methoxy-N-methylcarbamate
Canonical SMILES CCOC(=O)N(C1=CC=CC=C1)OCCCOC(=O)NC1=CC=CC=C1CCOC(=O)N(C)OC
InChI Key (Predicted)LBKPGNUOUPTQKA-UHFFFAOYSA-NQKKFTUDASIMWMP-UHFFFAOYSA-N

Physical and Chemical Properties: A Comparative Analysis

Direct experimental data for ethyl N-methoxy-N-phenylcarbamate is scarce. Therefore, this section presents predicted properties alongside experimentally determined values for its structural analogs, ethyl N-phenylcarbamate and ethyl N-methoxy-N-methylcarbamate, to provide a scientifically grounded estimation of its characteristics.

Table 2: Comparative Physical Properties

PropertyEthyl N-Methoxy-N-Phenylcarbamate (Predicted)Ethyl N-Phenylcarbamate[1]Ethyl N-Methoxy-N-Methylcarbamate
Appearance Colorless to pale yellow liquid or low melting solidWhite crystalline solid[1]Liquid
Melting Point < 25 °C51-53 °C[1]Not available
Boiling Point > 200 °C (decomposes)237 °C[1]Not available
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water.Insoluble in cold water; soluble in alcohol, ether, and boiling water[1].Not available
Density ~1.1 g/cm³1.103 g/cm³Not available

The presence of the N-methoxy group is expected to lower the melting point of ethyl N-methoxy-N-phenylcarbamate compared to ethyl N-phenylcarbamate due to a disruption in crystal lattice packing. The additional phenyl group would significantly increase the boiling point compared to ethyl N-methoxy-N-methylcarbamate.

Reactivity and Chemical Behavior

The reactivity of ethyl N-methoxy-N-phenylcarbamate is governed by the interplay of its constituent functional groups. The carbamate core is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than a simple ester.

Hydrolytic Stability:

The N-methoxy and N-phenyl substituents influence the electron density on the carbamate nitrogen and the carbonyl carbon, thereby affecting the rate of hydrolysis. The electron-withdrawing nature of the phenyl group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions compared to an N-alkyl carbamate. Conversely, the methoxy group can donate electron density through resonance, potentially mitigating this effect to some extent.

Thermal Stability:

Upon heating, carbamates can undergo decomposition. For N-aryl carbamates, decomposition can lead to the formation of isocyanates and the corresponding alcohol. In the case of ethyl N-phenylcarbamate, heating can yield phenyl isocyanate and ethanol. It is plausible that ethyl N-methoxy-N-phenylcarbamate would exhibit similar thermal decomposition pathways, though the presence of the N-methoxy group might introduce alternative decomposition routes. When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides[1].

Reactivity with Nucleophiles:

The carbonyl carbon of the carbamate is the primary site for nucleophilic attack. Reactions with strong nucleophiles, such as amines or Grignard reagents, would likely lead to the cleavage of the carbamate linkage.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of a molecule. While a dedicated spectrum for ethyl N-methoxy-N-phenylcarbamate is not publicly available, we can predict the key spectral features based on its structure and data from its analogs.

¹H NMR Spectroscopy (Predicted):

  • Ethyl group: A triplet corresponding to the methyl protons (~1.2-1.4 ppm) and a quartet for the methylene protons (~4.1-4.3 ppm).

  • Methoxy group: A singlet for the methoxy protons (~3.8-4.0 ppm).

  • Phenyl group: A multiplet in the aromatic region (~7.2-7.5 ppm).

¹³C NMR Spectroscopy (Predicted):

  • Ethyl group: Resonances for the methyl (~14 ppm) and methylene (~62 ppm) carbons.

  • Methoxy group: A signal for the methoxy carbon (~60-65 ppm).

  • Carbonyl group: A peak for the carbonyl carbon in the range of 155-160 ppm.

  • Phenyl group: Multiple signals in the aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy (Predicted):

  • C=O stretch: A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch: Bands in the region of 1200-1300 cm⁻¹.

  • C-N stretch: An absorption around 1350-1450 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 195. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45), the methoxy group (-31), and fragmentation of the phenyl ring.

Experimental Protocols: A Roadmap for Synthesis and Analysis

While a specific, validated synthesis for ethyl N-methoxy-N-phenylcarbamate is not reported in readily accessible literature, a plausible synthetic route can be designed based on established carbamate synthesis methodologies.

Proposed Synthesis Workflow

The most direct approach would involve the reaction of ethyl chloroformate with N-methoxy-N-phenylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product N-methoxy-N-phenylamine N-methoxy-N-phenylamine Reaction Reaction in a suitable solvent (e.g., DCM, THF) in the presence of a base (e.g., triethylamine, pyridine) N-methoxy-N-phenylamine->Reaction Ethyl chloroformate Ethyl chloroformate Ethyl chloroformate->Reaction Workup Aqueous work-up to remove base hydrochloride and unreacted starting materials Reaction->Workup Purification Purification by column chromatography Workup->Purification Product Ethyl N-methoxy-N-phenylcarbamate Purification->Product

Caption: Proposed synthetic workflow for ethyl N-methoxy-N-phenylcarbamate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of N-methoxy-N-phenylamine in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl N-methoxy-N-phenylcarbamate.

Analytical Workflow for Structural Verification

Analytical_Workflow Purified_Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy (in CDCl₃) Purified_Product->NMR IR Infrared Spectroscopy (neat film or KBr pellet) Purified_Product->IR MS Mass Spectrometry (e.g., EI or ESI) Purified_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Sources

N-Substituted Carbamates: A Deep Dive into Their Mechanism of Action as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-substituted carbamates represent a cornerstone in the design of cholinesterase inhibitors, with profound implications in both therapeutics and agriculture. Their intricate mechanism of action, characterized by a pseudo-irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), offers a compelling narrative of molecular interaction and enzyme kinetics. This guide provides a comprehensive exploration of the core principles governing the activity of N-substituted carbamates, from the fundamental chemical interactions within the enzyme's active site to the nuanced structure-activity relationships that dictate their potency and selectivity. We will delve into the detailed experimental methodologies for characterizing these inhibitors, dissect the molecular basis of resistance, and survey their toxicological profiles. This document is intended to serve as a definitive resource for professionals engaged in the research and development of novel carbamate-based compounds.

The Cholinergic Synapse: The Stage for Carbamate Action

To comprehend the mechanism of N-substituted carbamates, one must first appreciate the physiological context in which they operate: the cholinergic synapse. Here, the neurotransmitter acetylcholine (ACh) plays a pivotal role in mediating nerve impulses. Its action is terminated by the rapid hydrolysis catalyzed by acetylcholinesterase (AChE). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced and prolonged stimulation of cholinergic receptors. This fundamental principle underpins both the therapeutic applications and the toxicity of carbamates.

The Two-Step Dance: Unraveling the Pseudo-Irreversible Inhibition

N-substituted carbamates are classified as pseudo-irreversible inhibitors of cholinesterases. Their mechanism is a fascinating two-step process that distinguishes them from purely reversible or irreversible inhibitors.[1][2]

Step 1: Reversible Binding. Initially, the carbamate molecule (I) reversibly binds to the active site of the cholinesterase enzyme (E) to form a non-covalent enzyme-inhibitor complex (E•I). This initial association is governed by an equilibrium constant, Ki, and is influenced by the structural complementarity between the inhibitor and the enzyme's active site gorge.

Step 2: Covalent Carbamoylation. Following the initial binding, a nucleophilic attack by the catalytic serine residue (Ser200 in human AChE) on the carbonyl carbon of the carbamate occurs.[3] This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamoylated enzyme (E-C) and releases the alcohol or phenol "leaving group". This covalent modification renders the enzyme inactive.

The term "pseudo-irreversible" arises from the fact that the carbamoylated enzyme can be regenerated, albeit at a much slower rate than the deacetylation of the natural substrate, acetylcholine.[2] The rate of this spontaneous hydrolysis, known as decarbamoylation (k_decarbamoylation), is a critical determinant of the duration of inhibition.

G E_I E + I (Enzyme + Carbamate) EI_complex E•I (Reversible Complex) E_I->EI_complex k1 (Binding) EI_complex->E_I k-1 (Dissociation) EC_complex E-C + LG (Carbamoylated Enzyme + Leaving Group) EI_complex->EC_complex k2 (Carbamoylation) E_regenerated E + Carbamic Acid (Regenerated Enzyme) EC_complex->E_regenerated k3 (H2O) (Decarbamoylation)

Figure 1: General mechanism of pseudo-irreversible cholinesterase inhibition by N-substituted carbamates.

Structure-Activity Relationships: Tailoring Potency and Selectivity

The efficacy and selectivity of N-substituted carbamates are intricately linked to their chemical structure. Judicious modifications to the N-substituents and the leaving group can profoundly impact their interaction with AChE and BChE.

The Influence of N-Substituents

The nature of the substituents on the carbamoyl nitrogen is a key determinant of the inhibitor's properties:

  • Steric Bulk: Increasing the size of the N-alkyl groups generally leads to a slower rate of decarbamoylation, thereby prolonging the duration of inhibition.[4][5] For instance, the decarbamoylation rate constants decrease significantly as the substituents change from N-monomethyl to N,N-diethyl.[5] This is attributed to steric hindrance within the active site, which can distort the enzyme's conformation and impede the access of water molecules required for hydrolysis.[5]

  • Aromatic vs. Aliphatic Substituents: The presence of aromatic rings on the nitrogen can lead to additional interactions, such as π-π stacking, with aromatic residues in the active site gorge, potentially enhancing binding affinity. N-methyl-N-phenyl carbamates, for example, have shown potent inhibition.[6]

  • Selectivity for BChE: The active site gorge of BChE is larger and more accommodating than that of AChE. This structural difference can be exploited to design BChE-selective inhibitors by incorporating bulkier N-substituents that fit favorably into the BChE active site but are sterically hindered in the narrower AChE gorge.[6][7] N,N-diphenyl substituted carbamates, for instance, can interact with the peripheral anionic site (PAS) of BChE, contributing to their selectivity.[6]

The Role of the Leaving Group

The O-aryl or O-alkyl portion of the carbamate, which is expelled during the carbamoylation step, also plays a crucial role in determining the overall inhibitory potency. While the rate of decarbamoylation is primarily dictated by the carbamoyl moiety, the initial binding affinity (Ki) and the rate of carbamoylation (k2) are influenced by the leaving group's structure and electronic properties. A good leaving group can facilitate the carbamoylation step, leading to a more rapid onset of inhibition.

Quantitative Analysis of Inhibition: Experimental Protocols

A thorough understanding of the mechanism of action of N-substituted carbamates necessitates a rigorous quantitative analysis of their inhibitory kinetics.

The Ellman's Assay: A Workhorse for Measuring Cholinesterase Activity

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[5]

Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by cholinesterase to produce thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCh) solution (75 mM in deionized water)

    • Enzyme solution (AChE or BChE) of appropriate concentration in phosphate buffer.

    • Inhibitor stock solutions (in a suitable solvent like DMSO or ethanol).

  • Assay Procedure:

    • In a 96-well microplate or a cuvette, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the N-substituted carbamate inhibitor at various concentrations (or the solvent as a control).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for the carbamoylation reaction to proceed.

    • Initiate the enzymatic reaction by adding the ATCh substrate.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader or a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

G Start Prepare Reagents Mix Mix Buffer, DTNB, Enzyme, and Inhibitor Start->Mix Preincubate Pre-incubate Mix->Preincubate Add_Substrate Add ATCh Preincubate->Add_Substrate Measure Measure Absorbance (412 nm) Add_Substrate->Measure Analyze Calculate V₀ and % Inhibition Measure->Analyze Determine_IC50 Determine IC₅₀ Analyze->Determine_IC50

Figure 2: Workflow for determining the IC₅₀ of an N-substituted carbamate using the Ellman's assay.

Delving Deeper: Determination of Kinetic Constants

For a more in-depth mechanistic understanding, it is essential to determine the individual kinetic constants (Ki, k_inact, and k_decarbamoylation).

Determining Ki and k_inact (k₂): The Kitz-Wilson method is commonly employed for pseudo-irreversible inhibitors. This involves measuring the apparent first-order rate constant of inactivation (k_obs) at different inhibitor concentrations.

  • Incubate the enzyme with various concentrations of the carbamate inhibitor.

  • At different time points, withdraw aliquots and measure the residual enzyme activity using the Ellman's assay.

  • Plot the natural logarithm of the percentage of remaining activity versus time. The slope of this line gives -k_obs.

  • Plot k_obs versus the inhibitor concentration [I]. A hyperbolic fit to this data using the equation: k_obs = k_inact * [I] / (Ki + [I]) allows for the determination of both k_inact (the maximal rate of inactivation) and Ki (the dissociation constant for the initial reversible binding).

Determining k_decarbamoylation (k₃): The rate of spontaneous reactivation can be measured by following the recovery of enzyme activity over time after removal of the free inhibitor.

  • Incubate the enzyme with a high concentration of the carbamate inhibitor to ensure complete carbamoylation.

  • Remove the excess inhibitor by dialysis, gel filtration, or rapid dilution.

  • At various time points, measure the recovered enzyme activity.

  • Plot the enzyme activity versus time. The data should fit a first-order exponential recovery curve, from which the decarbamoylation rate constant (k_decarbamoylation) can be determined.

Molecular Interactions within the Active Site

The binding of N-substituted carbamates to cholinesterases is a highly specific process guided by a network of molecular interactions within the enzyme's active site gorge.

  • Catalytic Triad: The primary interaction is the covalent bond formation between the carbamate's carbonyl carbon and the hydroxyl group of the catalytic serine (Ser200 in AChE).[3] The other members of the catalytic triad, histidine (His440) and glutamate (Glu327), play crucial roles in activating the serine for nucleophilic attack.

  • Peripheral Anionic Site (PAS): Located at the entrance of the active site gorge, the PAS is rich in aromatic residues (e.g., Tyr70, Tyr121, Trp279 in Torpedo californica AChE).[8] It serves as an initial binding site for ligands and can allosterically modulate the catalytic activity at the active site.[8] Bulky N-substituents, particularly aromatic ones, on the carbamate can engage in hydrophobic and π-π stacking interactions with the PAS, influencing both binding affinity and selectivity.[6]

  • Acyl Pocket: This subsite accommodates the acyl portion of the substrate (or the carbamoyl group of the inhibitor). The size and shape of the acyl pocket differ between AChE and BChE, contributing to their substrate and inhibitor specificities. The larger acyl pocket of BChE can accommodate bulkier N-substituents on the carbamate.[6]

The Challenge of Resistance

The extensive use of carbamates as insecticides has led to the evolution of resistance in many insect populations. The primary mechanism of resistance is the modification of the target enzyme, acetylcholinesterase.[9][10]

  • Target-Site Mutations: Single or multiple point mutations in the gene encoding AChE can alter the amino acid sequence of the enzyme, particularly in and around the active site.[11][12] These mutations can reduce the binding affinity of carbamates or hinder the carbamoylation process, rendering the enzyme less sensitive to inhibition. Common mutations associated with carbamate resistance have been identified in various insect species.

  • Metabolic Resistance: Another mechanism involves the enhanced detoxification of carbamates by metabolic enzymes, such as esterases and cytochrome P450 monooxygenases, before they can reach their target site.[13]

Toxicological Profile: Beyond Cholinesterase Inhibition

While the primary mechanism of toxicity of N-substituted carbamates is the inhibition of cholinesterases, leading to a cholinergic crisis, it is important to consider their broader toxicological profile.[14]

  • Off-Target Effects: Some carbamates may interact with other receptors and enzymes in the body, leading to off-target effects. The design of highly selective inhibitors is crucial to minimize such undesirable interactions.[4][15]

  • Metabolism: Carbamates are metabolized in the body, primarily in the liver, through hydrolysis of the carbamate ester linkage and oxidation of the N-substituents.[4] The rate and pathway of metabolism can influence the duration of action and the potential for toxicity. The metabolic stability of carbamates can vary significantly depending on their structure.[4]

  • Prodrug Strategies: The carbamate functionality can be strategically employed in prodrug design to improve the pharmacokinetic properties of parent drugs containing hydroxyl or amine groups.[6] In such cases, the carbamate is designed to be cleaved in vivo to release the active therapeutic agent.

Conclusion and Future Perspectives

N-substituted carbamates continue to be a rich source of inspiration for the development of novel therapeutic agents and pest control strategies. A profound understanding of their mechanism of action, from the intricacies of their interaction with the cholinesterase active site to the broader physiological consequences of their use, is paramount for the rational design of more effective and safer compounds. Future research will likely focus on leveraging computational modeling and structural biology to design carbamates with enhanced selectivity for specific cholinesterase isoforms or even for mutant forms of the enzyme to combat resistance. Furthermore, the exploration of carbamates as multifunctional ligands, capable of targeting other pathological pathways in addition to cholinesterase inhibition, holds significant promise for the treatment of complex multifactorial diseases like Alzheimer's.

References

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  • Mutero, A., Pralavorio, M., Sbordoni, V., & Fournier, D. (1994). Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations. Proceedings of the National Academy of Sciences, 91(13), 5922–5926. [Link]

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Navigating the Landscape of Carbamates: A Technical Guide to Ethyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The carbamate functional group is a critical scaffold in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical exploration of ethyl N-phenylcarbamate, a key representative of this class of compounds. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and safety considerations. This document is intended to serve as a comprehensive resource, blending established scientific principles with practical, field-proven insights to empower researchers in their endeavors.

Introduction: The Significance of the Carbamate Moiety

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a versatile building block in organic synthesis. Its unique electronic and structural features impart a range of chemical and biological activities to molecules in which it is incorporated. In the realm of drug development, the carbamate moiety is a well-established pharmacophore, contributing to the efficacy of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its metabolic stability are key attributes that medicinal chemists leverage to optimize drug candidates. A notable example is the use of carbamates as cholinesterase inhibitors in the treatment of Alzheimer's disease.[1]

This guide will focus on ethyl N-phenylcarbamate, providing a detailed examination of its chemical and physical identity, synthesis pathways, and handling protocols.

Compound Identification and Physicochemical Properties

A foundational aspect of working with any chemical compound is a thorough understanding of its identity and physical characteristics.

Table 1: Chemical Identifiers for Ethyl N-Phenylcarbamate

IdentifierValueSource
CAS Number 101-99-5[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
IUPAC Name ethyl N-phenylcarbamate[2]
Synonyms Phenylurethane, Ethyl phenylcarbamate, Carbanilic acid, ethyl ester[3]

Table 2: Physicochemical Properties of Ethyl N-Phenylcarbamate

PropertyValueSource
Appearance White acicular crystals[3]
Melting Point 52-53 °C[3]
Boiling Point 238 °C[3]
Solubility Slightly soluble in water; freely soluble in alcohol and ether.[4]
Density 1.1064 g/cm³ at 20 °C[3]

The physicochemical properties of ethyl N-phenylcarbamate, such as its moderate lipophilicity and defined melting point, are critical parameters that influence its behavior in various applications, from reaction kinetics to formulation development.

Synthesis of Ethyl N-Phenylcarbamate: A Mechanistic Perspective

The synthesis of carbamates can be approached through several routes. For ethyl N-phenylcarbamate, a common and illustrative method involves the reaction of an isocyanate with an alcohol.

Synthesis via Phenyl Isocyanate and Ethanol

This method provides a direct and efficient route to the desired product. The reaction proceeds via a nucleophilic addition of the alcohol to the highly electrophilic carbonyl carbon of the isocyanate.

Synthesis_Workflow PhenylIsocyanate Phenyl Isocyanate (C₆H₅NCO) ReactionVessel Reaction Vessel (Anhydrous Solvent, e.g., Toluene) PhenylIsocyanate->ReactionVessel Add dropwise Ethanol Ethanol (C₂H₅OH) Ethanol->ReactionVessel Product Ethyl N-phenylcarbamate ReactionVessel->Product Stir at room temp. Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Ethyl N-phenylcarbamate Purification->FinalProduct

Caption: Synthesis workflow for ethyl N-phenylcarbamate via phenyl isocyanate and ethanol.

Experimental Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isocyanate (1.0 eq) in an anhydrous aprotic solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reaction: To the stirred solution, add ethanol (1.05 eq) dropwise at a rate that maintains the reaction temperature below 30 °C. The slight excess of ethanol ensures the complete consumption of the isocyanate.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield the pure ethyl N-phenylcarbamate as a white crystalline solid.

The choice of anhydrous conditions is critical to prevent the unwanted side reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to aniline.

Analytical Characterization

The identity and purity of the synthesized ethyl N-phenylcarbamate must be confirmed through rigorous analytical techniques.

Table 3: Analytical Data for Ethyl N-Phenylcarbamate

TechniqueExpected Result
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), the aromatic protons, and the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, the ethyl group carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy Characteristic peaks for the N-H stretch, C=O stretch, and C-O stretch.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

The combination of these analytical methods provides a comprehensive and self-validating system to confirm the structure and purity of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling ethyl N-phenylcarbamate and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[3]

  • Handling Precursors: Phenyl isocyanate is a lachrymator and a respiratory irritant. It should be handled with extreme care in a fume hood.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

A comprehensive review of the Safety Data Sheet (SDS) for ethyl N-phenylcarbamate and all other reagents is mandatory before commencing any experimental work.

Conclusion

Ethyl N-phenylcarbamate serves as a valuable case study for understanding the chemistry of carbamates. Its synthesis, characterization, and handling illustrate fundamental principles that are broadly applicable to this important class of compounds. The methodologies and insights presented in this guide are intended to provide researchers with a solid foundation for their work with carbamates, fostering both innovation and a culture of safety in the laboratory.

References

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The Genesis and Evolution of Phenylmethoxycarbamate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of phenylmethoxycarbamate compounds. This class of therapeutic agents, born from the systematic modification of earlier skeletal muscle relaxants, represents a significant chapter in the history of medicinal chemistry. We will traverse the historical lineage from the early observations of mephenesin's transient effects to the development of the clinically significant muscle relaxant, methocarbamol. This guide will detail the pivotal scientific minds and laboratories, the evolution of synthetic pathways, and the analytical methodologies crucial for the characterization of these compounds. Furthermore, we will delve into their mechanism of action, structure-activity relationships, and key pharmacokinetic and toxicological properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of pharmaceuticals.

The Precursor Landscape: The Promise and Peril of Mephenesin

The story of phenylmethoxycarbamates begins not with the carbamate moiety itself, but with a related aryloxy propanediol, mephenesin (3-(o-tolyloxy)-1,2-propanediol). In 1946, while working at British Drug Houses, Dr. Frank M. Berger observed the profound muscle-relaxant and tranquilizing effects of mephenesin in laboratory animals.[1][2][3] This discovery was a serendipitous outcome of research aimed at finding a preservative for penicillin.[1][3]

Mephenesin demonstrated a novel mechanism of action for a muscle relaxant, acting centrally on the spinal cord and brainstem to depress polysynaptic reflexes.[4][5] However, its clinical utility was severely hampered by a short duration of action and a low therapeutic index, meaning the effective dose was close to the toxic dose.[6] These limitations spurred further research to develop derivatives with improved pharmacokinetic profiles and a wider safety margin.

The Carbamate Revolution: Meprobamate and the Dawn of Tranquilizers

The quest for a superior alternative to mephenesin led Dr. Berger, after his move to Wallace Laboratories, and chemist Bernard John Ludwig, to synthesize a series of carbamate derivatives.[3][5] Their rationale was that the addition of carbamate groups would protect the molecule from rapid metabolic breakdown. This research culminated in the synthesis of meprobamate in May 1950.[7]

Meprobamate, marketed as Miltown, became a blockbuster drug in the 1950s and is often credited with ushering in the age of tranquilizers.[5] Its success demonstrated the viability of the carbamate functional group in modulating the pharmacological properties of propanediol-based compounds.

The Rise of Phenylmethoxycarbamates: The Development of Methocarbamol

Building on the success of meprobamate and the foundational understanding of mephenesin's action, researchers at the A.H. Robins Company sought to develop a muscle relaxant with an improved therapeutic profile.[6][8] Their efforts led to the development of methocarbamol (3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate), which was approved for medical use in the United States in 1957.[6]

Methocarbamol, sold under the brand name Robaxin, is a carbamate derivative of guaifenesin (a glyceryl guaiacolate).[9] The key structural feature that places it in the phenylmethoxycarbamate class is the methoxyphenoxy group attached to the propanediol backbone. This modification, along with the carbamate ester, conferred desirable properties, including effective central muscle relaxant activity with a favorable safety profile.[6][10]

Historical_Development Mephenesin Mephenesin (1946) Frank Berger British Drug Houses Meprobamate Meprobamate (1950) Frank Berger & Bernard Ludwig Wallace Laboratories Mephenesin->Meprobamate Inspiration for Carbamate Derivatives Methocarbamol Methocarbamol (1956) A.H. Robins Company Mephenesin->Methocarbamol Improved Propanediol Derivative

Figure 1: Historical development of key phenylmethoxycarbamate-related compounds.

Synthesis of Methocarbamol: From Guaiacol to a Muscle Relaxant

The synthesis of methocarbamol typically begins with guaiacol , a naturally occurring phenolic compound. The general synthetic pathway involves the reaction of guaiacol with a glycerol derivative, followed by carbamoylation.

A common route involves the reaction of guaiacol with 3-chloro-1,2-propanediol to form guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). Guaifenesin is then reacted with a carbamoylating agent, such as phosgene followed by ammonia, or more modern and safer reagents, to introduce the carbamate group at the primary alcohol position.[11]

Synthesis_Pathway Guaiacol Guaiacol 2-Methoxyphenol Guaifenesin Guaifenesin 3-(2-methoxyphenoxy)propane-1,2-diol Guaiacol->Guaifenesin Reaction with 3-chloro-1,2-propanediol Methocarbamol Methocarbamol [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate Guaifenesin->Methocarbamol Carbamoylation

Figure 2: Simplified synthetic pathway for methocarbamol from guaiacol.
Detailed Experimental Protocol: Synthesis of Methocarbamol from Guaifenesin

The following protocol is a representative example of the synthesis of methocarbamol from guaifenesin.

Materials:

  • Guaifenesin (99% purity)

  • Isopropanol

  • Ammonia gas

  • Ethanol

Procedure:

  • Dissolve 122 g of guaifenesin in 450 ml of isopropanol in a suitable reaction vessel equipped with a gas inlet and stirring mechanism.[12]

  • Maintain the reaction temperature between 20-25°C.[12]

  • Bubble ammonia gas through the solution for 4-8 hours with continuous stirring.[12] This step leads to the formation of both methocarbamol and its β-isomer impurity.[12]

  • After the reaction is complete, the solid product (methocarbamol) will precipitate.

  • Isolate the solid product by filtration.

  • Recrystallize the crude methocarbamol from ethanol to yield the pure compound.[12]

Mechanism of Action: A Central Nervous System Depressant

The precise mechanism of action of methocarbamol, like many centrally acting muscle relaxants, has not been definitively established.[4] However, it is understood to be a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties.[4][13] It does not act directly on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[4]

The muscle relaxant effects are believed to result from the depression of polysynaptic reflexes in the spinal cord and subcortical areas of the brain.[12] This leads to a reduction in skeletal muscle hyper-reactivity without a significant loss of voluntary muscle control.

Mechanism_of_Action cluster_CNS Central Nervous System SpinalCord Spinal Cord (Polysynaptic Reflexes) Muscle Skeletal Muscle SpinalCord->Muscle Reduced Nerve Impulses Brainstem Brainstem Brainstem->Muscle Reduced Nerve Impulses Methocarbamol Methocarbamol Methocarbamol->SpinalCord Depresses Methocarbamol->Brainstem Depresses Relaxation Muscle Relaxation Muscle->Relaxation

Figure 3: Proposed mechanism of action of methocarbamol.

Structure-Activity Relationships (SAR)

The development of methocarbamol from mephenesin provides a classic example of structure-activity relationship (SAR) driven drug design. The key structural modifications and their impact on activity are summarized below:

CompoundKey Structural FeaturesPharmacological Outcome
Mephenesin Aryloxy propanediolShort duration of action, low therapeutic index.[6]
Meprobamate Propanediol dicarbamateIncreased duration of action, tranquilizing effects.[5]
Guaifenesin Guaiacol glyceryl etherExpectorant properties.
Methocarbamol Guaiacol glyceryl ether carbamateEnhanced muscle relaxant properties, improved therapeutic index compared to mephenesin.[6]

The addition of the carbamate moiety in methocarbamol is crucial for its enhanced duration of action compared to mephenesin. The methoxy group on the phenyl ring also plays a role in its pharmacological profile.

Analytical Methodologies

The analysis of phenylmethoxycarbamates like methocarbamol in pharmaceutical formulations and biological matrices relies heavily on modern chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful tool for the quantification of methocarbamol and its metabolites. A reversed-phase HPLC method is typically employed for separation.

Detailed Experimental Protocol: HPLC-MS/MS Analysis of Methocarbamol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: X-Bridge C8 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[14]

  • Mobile Phase: Methanol: water: triethylamine (70:30, 0.1% by volume), with the pH adjusted to 3.00 using o-phosphoric acid.[14]

  • Flow Rate: 2.00 mL/min.[14]

  • Detection Wavelength (UV): 254.00 nm.[14]

Sample Preparation (for plasma):

  • To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

  • Add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and purity assessment of methocarbamol. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Detailed Experimental Protocol: ¹H and ¹³C NMR Analysis of Methocarbamol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Weigh approximately 5-10 mg of methocarbamol.[15]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[15]

  • Transfer the solution to a 5 mm NMR tube.[15]

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Methocarbamol is well-absorbed after oral administration, with an onset of action within 30 minutes.[12] It is metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation.[4]

ParameterValueReference
Bioavailability Well absorbed orally[12]
Onset of Action 30 minutes[12]
Plasma Protein Binding 46-50%[4]
Elimination Half-life 1-2 hours[4]
Metabolism Hepatic (dealkylation, hydroxylation, conjugation)[4]
Excretion Primarily as inactive metabolites in urine[4]
Toxicological Data

Methocarbamol is generally considered to have a low potential for abuse compared to other muscle relaxants like carisoprodol.[4] Acute toxicity studies have been conducted to determine its safety profile.

SpeciesRoute of AdministrationLD₅₀
MouseOral1320 mg/kg
RatOral2240 mg/kg

Note: LD₅₀ values can vary between studies and should be interpreted with caution.

Conclusion

The discovery and development of phenylmethoxycarbamate compounds, exemplified by methocarbamol, highlight a successful chapter in rational drug design. By systematically modifying the structure of the pioneering but flawed muscle relaxant mephenesin, scientists were able to create a class of drugs with a significantly improved therapeutic window. This journey, from the early observations of Frank M. Berger to the commercialization of Robaxin by A.H. Robins, underscores the importance of understanding structure-activity relationships, metabolism, and pharmacokinetics in the development of safer and more effective medicines. The analytical techniques detailed herein remain the cornerstone for ensuring the quality, purity, and efficacy of these important therapeutic agents.

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The Multifaceted Biological Activities of N-Phenylmethoxycarbamate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of N-phenylmethoxycarbamate derivatives, a class of compounds demonstrating significant potential in the fields of agriculture and medicine. Designed for researchers, scientists, and professionals in drug and pesticide development, this document delves into the core scientific principles governing the fungicidal, herbicidal, and insecticidal properties of these molecules. We will explore their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Introduction to N-Phenylmethoxycarbamates

N-phenylmethoxycarbamates are a class of organic compounds characterized by a carbamate functional group where the nitrogen atom is substituted with both a phenyl and a methoxy group. This structural motif has proven to be a versatile scaffold for the development of biologically active molecules. The electronic and steric properties conferred by the phenyl and methoxy substituents play a crucial role in the interaction of these derivatives with their biological targets, leading to a range of potent activities. This guide will dissect these activities, providing a comprehensive overview for researchers seeking to explore and harness the potential of this chemical class.

Fungicidal Activity: Disrupting the Fungal Cytoskeleton

A significant area of interest for N-phenylmethoxycarbamate derivatives is their potent fungicidal activity against a range of plant pathogenic fungi.[1][2] Several studies have demonstrated their efficacy against challenging pathogens such as Gibberella zeae, Pyricularia oryzae, Botrytis cinerea, and Erysiphe graminis.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary fungicidal mechanism of many carbamate derivatives, including N-phenylmethoxycarbamates, is the disruption of microtubule dynamics through binding to β-tubulin.[3][4] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

By binding to β-tubulin, these compounds inhibit its polymerization into microtubules.[4] This disruption of microtubule assembly leads to a cascade of detrimental effects within the fungal cell, including the arrest of mitosis and the cessation of cell division, ultimately resulting in fungal cell death.[4] The binding of phenylcarbamates to β-tubulin can be influenced by specific amino acid residues within the protein, and mutations in these residues can lead to fungicide resistance.[3]

Fungicidal_Mechanism cluster_fungus Fungal Cell N-phenylmethoxycarbamate N-phenylmethoxycarbamate β-tubulin β-tubulin N-phenylmethoxycarbamate->β-tubulin Binds to Microtubule_Assembly Microtubule Assembly β-tubulin->Microtubule_Assembly Inhibits Polymerization Mitosis_Arrest Mitosis Arrest Microtubule_Assembly->Mitosis_Arrest Leads to Fungal_Cell_Death Fungal Cell Death Mitosis_Arrest->Fungal_Cell_Death Results in

Caption: Mechanism of fungicidal action of N-phenylmethoxycarbamates.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of N-phenylmethoxycarbamate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[5][6] Generally, the presence of electron-withdrawing groups, such as halogens (chlorine, bromine), on the phenyl ring enhances fungicidal activity.[5] The position of these substituents is also critical, with certain substitution patterns leading to optimal interaction with the target site on β-tubulin. The exploration of these relationships is a key area of research for the rational design of novel and more effective fungicides.[7]

Experimental Protocol: In Vitro Fungicidal Screening

This protocol outlines a standard method for evaluating the in vitro fungicidal activity of N-phenylmethoxycarbamate derivatives against a target fungal pathogen.

Objective: To determine the concentration-dependent inhibitory effect of test compounds on the mycelial growth of a selected fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (N-phenylmethoxycarbamate derivatives)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Pure culture of the target fungus

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the target fungus on PDA plates at 25-28°C for 5-7 days to obtain a mature culture.[8]

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare serial dilutions of the stock solutions to achieve the desired final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Poisoned Food Technique:

    • Autoclave the PDA medium and allow it to cool to 45-50°C.

    • Add the appropriate volume of each test compound dilution to the molten PDA to achieve the final desired concentrations. Also prepare a solvent control (PDA with solvent only) and a negative control (PDA only).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, cut mycelial discs from the periphery of a mature fungal culture.

    • Place one mycelial disc, mycelium-side down, in the center of each prepared PDA plate (test compounds, solvent control, and negative control).

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.

    • Calculate the percentage of inhibition of mycelial growth for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by plotting the percentage of inhibition against the log of the compound concentration and performing a probit analysis.

Fungicidal_Screening_Workflow cluster_workflow In Vitro Fungicidal Screening Workflow Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum Start->Prepare_Fungal_Inoculum Prepare_Test_Solutions Prepare Test Compound Solutions Start->Prepare_Test_Solutions Inoculate_Plates Inoculate Plates with Fungal Discs Prepare_Fungal_Inoculum->Inoculate_Plates Poisoned_Food_Technique Poisoned Food Technique (Incorporate compound into PDA) Prepare_Test_Solutions->Poisoned_Food_Technique Poisoned_Food_Technique->Inoculate_Plates Incubate_Plates Incubate Plates Inoculate_Plates->Incubate_Plates Measure_Colony_Diameter Measure Colony Diameter Incubate_Plates->Measure_Colony_Diameter Calculate_Inhibition Calculate Percent Inhibition Measure_Colony_Diameter->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End Herbicidal_Mechanism cluster_plant Plant Cell N-phenylmethoxycarbamate N-phenylmethoxycarbamate MTOCs Microtubule Organizing Centers N-phenylmethoxycarbamate->MTOCs Damages Spindle_Formation Mitotic Spindle Formation MTOCs->Spindle_Formation Disrupts Cell_Division_Inhibition Cell Division Inhibition Spindle_Formation->Cell_Division_Inhibition Leads to Plant_Growth_Arrest Plant Growth Arrest Cell_Division_Inhibition->Plant_Growth_Arrest Results in

Caption: Mechanism of herbicidal action of N-phenylmethoxycarbamates.

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of N-phenylmethoxycarbamate derivatives is highly dependent on the substitution pattern of the phenyl ring. [9][10]Studies on related N-benzyl-2-methoxybenzamides have shown that a methoxy group at the 2-position of the benzoyl moiety is crucial for activity. [9]Furthermore, the introduction of small substituents at the meta- or para-position of the benzylamine moiety can be beneficial. [9]For N-(arylmethoxy)-2-chloronicotinamides, derivatives with dichloro-substituents on the benzyl ring have shown excellent herbicidal activity. [11]These findings highlight the importance of fine-tuning the electronic and steric properties of the molecule to achieve optimal herbicidal potency.

Experimental Protocol: Seed Germination and Early Seedling Growth Bioassay

This protocol describes a common method for assessing the pre-emergent herbicidal activity of test compounds.

Objective: To evaluate the effect of N-phenylmethoxycarbamate derivatives on the seed germination and early growth of a model weed species.

Materials:

  • Seeds of a model weed species (e.g., radish, Raphanus sativus)

  • Test compounds

  • Solvent (e.g., acetone or ethanol)

  • Filter paper

  • Petri dishes

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 200 ppm).

  • Bioassay Setup:

    • Place a sheet of filter paper in each Petri dish.

    • Apply a known volume (e.g., 2 mL) of each test solution to the filter paper in the respective Petri dishes.

    • Allow the solvent to evaporate completely in a fume hood.

    • Place a predetermined number of seeds (e.g., 10-20) evenly on the treated filter paper.

    • Add a specific volume of distilled water (e.g., 5 mL) to each Petri dish to moisten the filter paper.

    • Include a solvent control (filter paper treated with solvent only) and a negative control (filter paper with distilled water only).

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Incubate the dishes in a growth chamber with controlled temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), count the number of germinated seeds in each dish.

    • Measure the root and shoot length of the seedlings.

    • Calculate the percentage of germination inhibition and the percentage of growth inhibition for both root and shoot compared to the control.

    • Determine the GR50 (concentration causing 50% growth reduction) for each parameter.

Herbicidal_Screening_Workflow cluster_workflow Herbicidal Activity Bioassay Workflow Start Start Prepare_Test_Solutions Prepare Test Compound Solutions Start->Prepare_Test_Solutions Treat_Filter_Paper Treat Filter Paper in Petri Dishes Prepare_Test_Solutions->Treat_Filter_Paper Sow_Weed_Seeds Sow Weed Seeds Treat_Filter_Paper->Sow_Weed_Seeds Incubate Incubate under Controlled Conditions Sow_Weed_Seeds->Incubate Assess_Germination_Growth Assess Germination and Seedling Growth Incubate->Assess_Germination_Growth Calculate_Inhibition Calculate Percent Inhibition Assess_Germination_Growth->Calculate_Inhibition Determine_GR50 Determine GR50 Calculate_Inhibition->Determine_GR50 End End Determine_GR50->End

Caption: Workflow for herbicidal activity bioassay.

Quantitative Data on Herbicidal Activity
Compound TypeTarget WeedIC50 (µM)Reference
N-(arylmethoxy)-2-chloronicotinamide (5f)Lemna paucicostata (duckweed)7.8[11]
N-benzyl-2-methoxybenzamide (4, 43, 44)Abutilon theophrasti, Amaranthus retroflexus100% inhibition at 150 g a.i. ha-1[9]

Insecticidal Activity: Targeting the Nervous System

The carbamate scaffold is well-established in the field of insecticides, and N-phenylmethoxycarbamate derivatives are also being explored for their potential in pest control. Their primary mode of action is the disruption of the insect nervous system.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The principal mechanism of insecticidal action for carbamates is the inhibition of the enzyme acetylcholinesterase (AChE). [12]AChE is a critical enzyme in the nervous system of insects and vertebrates, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic clefts. This enzymatic degradation terminates the nerve signal.

N-phenylmethoxycarbamate derivatives act as competitive inhibitors of AChE. They bind to the active site of the enzyme, forming a carbamoylated enzyme complex that is much more stable and slower to hydrolyze than the acetylated enzyme formed with ACh. [12]This leads to the accumulation of ACh in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. The kinetics of this inhibition, including the rates of carbamylation and decarbamylation, are crucial for determining the potency and duration of the insecticidal effect. [12]

Insecticidal_Mechanism cluster_insect Insect Synapse N-phenylmethoxycarbamate N-phenylmethoxycarbamate AChE Acetylcholinesterase N-phenylmethoxycarbamate->AChE Inhibits ACh_Hydrolysis Acetylcholine Hydrolysis N-phenylmethoxycarbamate->ACh_Hydrolysis Blocks AChE->ACh_Hydrolysis Catalyzes ACh_Accumulation Acetylcholine Accumulation Nerve_Hyperstimulation Nerve Hyperstimulation & Paralysis ACh_Accumulation->Nerve_Hyperstimulation Leads to Insect_Death Insect Death Nerve_Hyperstimulation->Insect_Death Results in

Caption: Mechanism of insecticidal action of N-phenylmethoxycarbamates.

Structure-Activity Relationship (SAR) Insights

The insecticidal potency of carbamates is intricately linked to their molecular structure, which dictates their affinity for the AChE active site. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships. [13]For phenyl N-methylcarbamates, the nature and position of substituents on the phenyl ring significantly impact their inhibitory activity. The overall shape, size, and electronic properties of the molecule must be complementary to the enzyme's active site for effective binding and inhibition.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol details a colorimetric method for measuring the in vitro inhibition of AChE by N-phenylmethoxycarbamate derivatives, based on the Ellman's method.

Objective: To determine the IC50 (concentration causing 50% inhibition) of test compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme (from electric eel or other source)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds

  • Solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in distilled water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution (or solvent for control)

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI and DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The yellow color is produced by the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the control (solvent only).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

AChE_Inhibition_Assay_Workflow cluster_workflow AChE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Test Compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATCI & DTNB) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic) Initiate_Reaction->Measure_Absorbance Calculate_Reaction_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Reaction_Rates Calculate_Inhibition Calculate Percent Inhibition Calculate_Reaction_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion and Future Perspectives

N-phenylmethoxycarbamate derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their efficacy as fungicidal, herbicidal, and insecticidal agents stems from their ability to interact with specific and vital molecular targets in the respective organisms. The detailed understanding of their mechanisms of action, coupled with the elucidation of structure-activity relationships, provides a solid foundation for the rational design of new and improved derivatives.

The experimental protocols provided in this guide offer a starting point for researchers to evaluate the potential of novel N-phenylmethoxycarbamate compounds. Future research should focus on optimizing the potency and selectivity of these derivatives to enhance their efficacy while minimizing potential off-target effects. Furthermore, investigations into their environmental fate and toxicological profiles will be crucial for their development as safe and sustainable solutions in agriculture and beyond. The versatility of the N-phenylmethoxycarbamate scaffold ensures that it will remain an area of active research for years to come.

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Methodological & Application

Application Note & Protocol for the Laboratory Synthesis of Ethyl N-phenylmethoxycarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of ethyl N-phenylmethoxycarbamate, a valuable scaffold in medicinal chemistry and organic synthesis. The protocol herein is structured as a three-stage process, commencing with the synthesis of N-phenylhydroxylamine from nitrobenzene, followed by its O-methylation to yield N-phenylmethoxyamine, and culminating in the reaction with ethyl chloroformate to afford the target carbamate. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and reproducible synthesis. All quantitative data is summarized for clarity, and workflows are visually represented to enhance understanding.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of significant interest in the field of drug discovery and development. The carbamate functional group is a key structural motif in numerous biologically active compounds, acting as a stable mimic of the amide bond with modified electronic and steric properties. The N-alkoxy substitution, in particular, can influence the molecule's conformational preferences and metabolic stability, making it a valuable moiety for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The synthetic route detailed in this protocol is a robust three-step sequence designed for adaptability in a standard laboratory setting. The overarching strategy is depicted below:

Synthesis_Overview Nitrobenzene Nitrobenzene NPH N-Phenylhydroxylamine Nitrobenzene->NPH Step 1 Reduction NPMA N-Phenylmethoxyamine NPH->NPMA Step 2 O-Methylation Target This compound NPMA->Target Step 3 Carbamoylation caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

This protocol provides detailed methodologies for each transformation, including reagent specifications, reaction conditions, work-up procedures, and purification techniques.

Safety Precautions: A Self-Validating System

Chemical synthesis inherently involves hazards. A thorough risk assessment must be conducted before commencing any experimental work.

  • Nitrobenzene: Highly toxic, a suspected carcinogen, and readily absorbed through the skin. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Ethyl Chloroformate: A highly corrosive, toxic, and lachrymatory substance.[1][2][3][4] It should be handled with extreme care in a well-ventilated fume hood. Use of a face shield in addition to safety goggles is recommended.[1]

  • Dimethyl Sulfate and Methyl Iodide (Alternative Methylating Agents): These are potent alkylating agents and are carcinogenic.[5] Extreme caution must be exercised, and appropriate safety measures, including the use of dedicated glassware and quenching procedures for any residual reagent, must be implemented.

  • General Precautions: Ensure all glassware is dry and reactions are performed under an inert atmosphere where specified. Proper grounding of equipment should be considered to prevent static discharge, especially when working with flammable solvents.[3][4]

Experimental Protocols

Step 1: Synthesis of N-Phenylhydroxylamine

This procedure is adapted from the well-established reduction of nitrobenzene using zinc dust in the presence of ammonium chloride.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Nitrobenzene123.1115.6 g (13.0 mL)0.127
Zinc Dust65.3818.0 g0.275
Ammonium Chloride53.496.8 g0.127
Ethanol (95%)-50 mL-
Water-50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add zinc dust (18.0 g) and a 1:1 mixture of ethanol and water (100 mL).

  • With vigorous stirring, add nitrobenzene (13.0 mL).

  • Prepare a solution of ammonium chloride (6.8 g) in 20 mL of water.

  • Gently heat the zinc/nitrobenzene suspension to a mild reflux.

  • Add the ammonium chloride solution dropwise via an addition funnel. The addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue heating under reflux for an additional 15-20 minutes until the odor of nitrobenzene is no longer apparent.

  • Hot-filter the reaction mixture through a Büchner funnel to remove the zinc oxide byproducts. Wash the solid residue with a small amount of hot 50% ethanol.

  • Cool the filtrate in an ice bath to precipitate the N-phenylhydroxylamine as pale yellow crystals.

  • Collect the crystals by vacuum filtration, wash with cold water, and air-dry. The product should be used promptly in the next step due to its limited stability.[6]

Step1_Workflow Start Combine Nitrobenzene, Zinc, and Solvents Heat Heat to Reflux Start->Heat Add_NH4Cl Add Ammonium Chloride Solution Heat->Add_NH4Cl Reflux Continue Reflux Add_NH4Cl->Reflux Filter Hot Filtration Reflux->Filter Cool Cool Filtrate Filter->Cool Isolate Isolate Product Cool->Isolate caption Workflow for N-phenylhydroxylamine synthesis.

Figure 2: Workflow for N-phenylhydroxylamine synthesis.

Step 2: Synthesis of N-Phenylmethoxyamine

This step involves the O-methylation of N-phenylhydroxylamine. The following protocol is based on general procedures for the alkylation of N-hydroxy compounds.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Phenylhydroxylamine109.1310.9 g0.10
Dimethyl Sulfate126.1313.9 g (10.5 mL)0.11
Sodium Hydroxide40.004.4 g0.11
Dichloromethane-150 mL-
Water-100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-phenylhydroxylamine (10.9 g) in dichloromethane (100 mL).

  • Prepare a solution of sodium hydroxide (4.4 g) in water (50 mL) and add it to the flask.

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Add dimethyl sulfate (10.5 mL) dropwise from the addition funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-phenylmethoxyamine as an oil. This crude product can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 3: Synthesis of this compound

This final step is an acylation reaction of N-phenylmethoxyamine with ethyl chloroformate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Phenylmethoxyamine123.1512.3 g0.10
Ethyl Chloroformate108.5212.0 g (10.5 mL)0.11
Triethylamine101.1911.1 g (15.3 mL)0.11
Dichloromethane-150 mL-

Procedure:

  • In a 250 mL flask, dissolve the crude N-phenylmethoxyamine (12.3 g) in dichloromethane (150 mL).

  • Add triethylamine (15.3 mL) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Add ethyl chloroformate (10.5 mL) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound as an oil or low-melting solid.

Product Characterization

Due to the novelty of this specific protocol, experimental characterization data is not widely available. The following are predicted and expected analytical data for the final product, this compound.

Expected Yield: 70-80% over the final two steps.

Physical Appearance: Colorless to pale yellow oil or low-melting solid.

Spectroscopic Data:
  • ¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm), a singlet for the methoxy group around 3.8-4.0 ppm, and multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the phenyl group.

  • ¹³C NMR (predicted): The carbon NMR spectrum should display signals for the ethyl group (~14 ppm for the CH₃ and ~62 ppm for the CH₂), the methoxy group (~60 ppm), the carbonyl carbon of the carbamate (~155-157 ppm), and several signals in the aromatic region (120-145 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is a critical tool for confirming the presence of the carbamate functionality. A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carbamate.[4][7] Other significant peaks would include C-O stretching and aromatic C-H stretching.

  • Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern would likely involve the loss of the ethoxy group (-45), the ethyl group (-29), and other characteristic fragments of the N-phenylmethoxyamine moiety.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound in a laboratory setting. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various fields, particularly in the development of novel therapeutic agents. The provided analytical benchmarks will aid in the confirmation of the product's identity and purity.

References

  • Organic Syntheses Procedure, ethyl n-methylcarbamate. Available at: [Link]

  • Wikipedia, N-Phenylhydroxylamine. Available at: [Link]

  • PubMed, A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Available at: [Link]

  • New Jersey Department of Health, Hazardous Substance Fact Sheet: ETHYL CHLOROFORMATE. Available at: [Link]

  • Loba Chemie, ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Available at: [Link]

  • Specac Ltd, Interpreting Infrared Spectra. Available at: [Link]

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Application Notes and Protocols: Ethyl N-Phenylmethoxycarbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Exploring the Potential of Ethyl N-phenylmethoxycarbamate as a Novel N-Protecting Group

In the intricate field of peptide synthesis, the selection of an appropriate N-protecting group is paramount to achieving high yields and maintaining the chiral integrity of the final peptide product.[1][2] The ideal protecting group should be easily introduced, stable under coupling conditions, and readily removable under mild conditions that do not affect other protecting groups or the peptide backbone.[3] While protecting groups like Boc, Fmoc, and Cbz are the workhorses of modern peptide chemistry, the exploration of novel protecting groups continues in the quest for enhanced orthogonality and specialized applications.[1][2]

This document explores the theoretical applications of This compound as a potential N-terminal protecting group in peptide synthesis. To date, the direct application of this specific reagent in peptide synthesis is not extensively documented in scientific literature. Therefore, the following protocols and discussions are based on established principles of carbamate chemistry and the known reactivity of analogous protecting groups. This compound offers a unique structural motif, the N-phenylmethoxycarbamoyl group, whose stability and cleavage characteristics could potentially offer advantages in specific synthetic strategies.

The core structure suggests a carbamate that could be introduced under standard conditions and potentially cleaved under specific reductive or hydrolytic conditions, offering a different orthogonality compared to the acid-labile Boc group or the base-labile Fmoc group.[2][4]

Synthesis of this compound

The synthesis of carbamates can often be achieved through the reaction of an alcohol with an isocyanate or by reacting an amine with a chloroformate. For this compound, a plausible synthetic route involves the reaction of N-phenylhydroxylamine with ethyl chloroformate, followed by O-methylation, or the reaction of O-benzyl-N-phenylhydroxylamine with ethyl chloroformate. A general representation of its synthesis from N-phenylhydroxylamine is depicted below.

G cluster_synthesis Plausible Synthesis of this compound phenylhydroxylamine N-Phenylhydroxylamine intermediate Ethyl N-hydroxy-N-phenylcarbamate phenylhydroxylamine->intermediate + Base ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->intermediate product This compound intermediate->product + Base methylating_agent Methylating Agent (e.g., MeI, DMS) methylating_agent->product

Figure 1: A plausible synthetic pathway for this compound.

Proposed Application: N-Protection of Amino Acids

The primary application of this compound in peptide synthesis would be the protection of the α-amino group of amino acids. This converts the nucleophilic amine into a neutral carbamate, preventing self-polymerization and allowing for the controlled activation of the carboxylic acid terminus for subsequent coupling reactions.[1][3]

Mechanism of N-Protection

The protection reaction would likely proceed via a nucleophilic attack of the amino acid's α-amino group on the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate would release ethanol and yield the N-protected amino acid. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

G cluster_protection Proposed N-Protection of an Amino Acid amino_acid Amino Acid (H₂N-CHR-COOH) protected_aa N-(Phenylmethoxycarbamoyl)-Amino Acid amino_acid->protected_aa + Base reagent This compound reagent->protected_aa ethanol Ethanol (byproduct)

Figure 2: Proposed reaction for the N-protection of an amino acid.

Experimental Protocol: N-Protection of a Generic Amino Acid

Disclaimer: This is a theoretical protocol based on standard procedures for other carbamate-based protecting groups. Optimization will be required.

Materials:

  • Amino Acid (e.g., L-Alanine)

  • This compound

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water. Add 1 M NaOH (2.2 equivalents) and cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Agent: Slowly add a solution of this compound (1.1 equivalents) in dioxane to the cooled amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl at 0 °C.

    • Extract the N-protected amino acid with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(phenylmethoxycarbamoyl)-amino acid.

  • Purification: Purify the product by recrystallization or column chromatography if necessary.

Peptide Coupling and Stability

The resulting N-(phenylmethoxycarbamoyl)-protected amino acid would then be used in standard peptide coupling reactions. The carbamate is expected to be stable to the conditions used for carboxyl group activation with reagents like DCC, HBTU, or HATU.[5]

G cluster_coupling Peptide Coupling Workflow protected_aa N-(Phenylmethoxycarbamoyl)- Amino Acid 1 activated_aa Activated Amino Acid 1 protected_aa->activated_aa coupling_reagent Coupling Reagent (e.g., DCC, HBTU) coupling_reagent->activated_aa dipeptide Protected Dipeptide activated_aa->dipeptide amino_acid_2 Amino Acid 2 (with free N-terminus) amino_acid_2->dipeptide

Figure 3: General workflow for peptide coupling using the protected amino acid.

Deprotection of the N-Phenylmethoxycarbamoyl Group

The utility of a protecting group is critically dependent on the conditions required for its removal. Based on the structure, several deprotection strategies could be envisioned for the N-phenylmethoxycarbamoyl group.

  • Hydrogenolysis: The presence of the benzylic ether linkage suggests that this group could be susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂ over Pd/C). This would provide orthogonality with acid-labile (Boc) and base-labile (Fmoc) groups. This is a significant advantage as it aligns with the deprotection strategy for the widely used Cbz group.[2]

  • Acidolysis: Strong acidic conditions might also cleave the benzylic ether, although this may not be as selective as hydrogenolysis, especially if other acid-sensitive groups are present.

  • Hydrolysis: While carbamates are generally stable, strong basic or acidic hydrolysis could cleave the group, though these conditions are often too harsh for peptide synthesis.[6]

Proposed Deprotection Protocol (Hydrogenolysis)

Disclaimer: This is a theoretical protocol. Reaction conditions may require optimization.

Materials:

  • N-(Phenylmethoxycarbamoyl)-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: Dissolve the protected peptide in methanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (approximately 10-20% by weight of the peptide).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Comparative Overview of N-Protecting Groups

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsOrthogonality
Boc t-ButyloxycarbonylBoc₂OStrong Acid (e.g., TFA)Orthogonal to Fmoc, Cbz
Fmoc 9-Fluorenyl- methoxycarbonylFmoc-OSu, Fmoc-ClBase (e.g., Piperidine)Orthogonal to Boc, Cbz
Cbz (Z) BenzyloxycarbonylCbz-ClCatalytic HydrogenolysisOrthogonal to Boc, Fmoc
N-Phenylmethoxy- carbamoyl (Proposed) Phenylmethoxy- carbamoylEthyl N-phenyl- methoxycarbamateCatalytic Hydrogenolysis (Predicted)Potentially orthogonal to Boc, Fmoc

Conclusion and Future Perspectives

While not yet established in the peptide chemist's standard toolkit, this compound presents an interesting structural motif for a potential N-protecting group. Its predicted susceptibility to hydrogenolysis suggests it could function as an alternative to the Cbz group, offering orthogonality to the widely used Boc and Fmoc strategies. The phenyl group on the nitrogen might also influence the reactivity and stability of the carbamate, potentially offering unique properties.

Further research is required to validate the synthesis of this compound, its efficiency in protecting amino acids, the stability of the resulting N-protected amino acids under various coupling conditions, and the optimal conditions for its deprotection. Experimental validation of these theoretical protocols would be a valuable contribution to the field of peptide synthesis.

References

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020, July 13). YouTube. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Ghosh, K., & Wil, K. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate.
  • Organic Chemistry Portal. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved from [Link]

  • PMC - NIH. (n.d.). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Retrieved from [Link]

  • PubMed. (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ethyl N-[(benzyloxy)thiocarbonyl]carbamate. Retrieved from [Link]

  • Thieme. (2020, September 23). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ethyl 2-[N-(tert-butylsulfinyl)carbamoyl]benzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective N‐Alkylation of Ethyl 4‐Benzyloxy‐1,2,3‐triazolecarboxylate: A Useful Tool for the Synthesis of Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • PMC. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Navya – Chem Pharma Llc. (n.d.). ethyl N-((benzyloxy)carbonyl)-N-(2-methylallyl)glycinate. Retrieved from [Link]

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Application Notes and Protocols for Ethyl N-(Benzyloxy)-N-phenylcarbamate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-O Bond Containing Intermediates in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic introduction of specific functional groups is paramount to achieving desired pharmacological profiles. Among these, structures containing the N-O bond, such as hydroxylamines and their derivatives, are of significant interest due to their presence in a variety of bioactive molecules. Ethyl N-(benzyloxy)-N-phenylcarbamate emerges as a key intermediate, offering a stable yet reactive platform for the synthesis of complex pharmaceutical agents. The benzyloxy group serves as a crucial protecting group for the N-hydroxy functionality, which can be unmasked in later synthetic stages to yield target molecules like N-hydroxyphenyl ureas, known for their potential as therapeutic agents.

This guide provides a comprehensive overview of the synthesis and application of ethyl N-(benzyloxy)-N-phenylcarbamate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for reproducible and scalable results.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reagents and the target intermediate is fundamental for safe handling and successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
4-BenzyloxyanilineC₁₃H₁₃NO199.25~33092-95
Ethyl ChloroformateC₃H₅ClO₂108.5293-81
Ethyl N-(benzyloxy)-N-phenylcarbamateC₁₆H₁₇NO₃271.31Not availableNot available

Synthesis of Ethyl N-(Benzyloxy)-N-phenylcarbamate: A Two-Step Approach

The synthesis of the title intermediate is logically approached in two main stages: first, the preparation of the precursor N-(benzyloxy)aniline, followed by its reaction with ethyl chloroformate.

Part 1: Synthesis of N-(Benzyloxy)aniline Precursor

The synthesis of N-(benzyloxy)aniline can be achieved through the reduction of 4-benzyloxynitrobenzene. A common and effective method involves the use of a reducing agent such as tin(II) chloride in an acidic medium.

Protocol 1: Synthesis of 4-Benzyloxyaniline

Objective: To synthesize 4-benzyloxyaniline from 4-benzyloxynitrobenzene.

Materials:

  • 4-Benzyloxynitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1000 mL round-bottom flask, add hydrochloric acid, 400g of water, and 160g of ethanol.

  • Addition of Tin(II) Chloride: While stirring, add 95g of tin(II) chloride dihydrate in portions.

  • Addition of Nitroarene: Gently heat the mixture and add 60g of 4-benzyloxynitrobenzene in portions at a temperature between 70-90°C.

  • Reflux: After the addition is complete, reflux the mixture for 5-6 hours.

  • Completion of Reduction: Lower the temperature to approximately 70°C and add an additional 7g of tin(II) chloride and 1g of hydrochloric acid. Continue to reflux for another hour to ensure complete reduction.[1]

  • Work-up: While still hot, filter the reaction mixture to remove any solid impurities.

  • Crystallization: Allow the filtrate to cool, which will induce the crystallization of the product.

  • Isolation: Collect the solid by filtration. This will yield the hydrochloride salt of 4-benzyloxyaniline.

  • Neutralization: To obtain the free base, dissolve the hydrochloride salt in a suitable solvent mixture like chloroform-methanol and neutralize with a sodium hydroxide solution.[2]

  • Extraction: Extract the aqueous layer with chloroform.

  • Drying and Concentration: Wash the combined organic extracts with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-benzyloxyaniline.[2]

Expected Yield: 80-85%

Part 2: Synthesis of Ethyl N-(Benzyloxy)-N-phenylcarbamate

With the N-(benzyloxy)aniline precursor in hand, the next step is the formation of the carbamate. This is typically achieved by reacting the secondary amine with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct. The use of chloroformates for the N-dealkylation of tertiary amines is a well-established method, highlighting their reactivity towards secondary amines as well.[3][4]

Protocol 2: Synthesis of Ethyl N-(Benzyloxy)-N-phenylcarbamate

Objective: To synthesize ethyl N-(benzyloxy)-N-phenylcarbamate from N-(benzyloxy)aniline and ethyl chloroformate.

Materials:

  • N-(benzyloxy)aniline

  • Ethyl chloroformate

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve N-(benzyloxy)aniline (1 equivalent) in anhydrous DCM in a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5°C. The reaction of amines with ethyl chloroformate is a standard procedure for carbamate formation.[5][6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl N-(benzyloxy)-N-phenylcarbamate.

Application in Pharmaceutical Synthesis: A Gateway to N-Hydroxy-N-phenylureas

Ethyl N-(benzyloxy)-N-phenylcarbamate is a valuable intermediate, particularly for the synthesis of N-hydroxy-N-phenylurea derivatives. These compounds are of interest in medicinal chemistry due to their structural similarity to hydroxamic acids, which are known inhibitors of various enzymes. The synthesis involves the reaction of the carbamate with an amine, followed by the deprotection of the benzyloxy group.

Workflow for the Synthesis of N-Hydroxy-N-phenylurea Derivatives

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Target Molecule N-(Benzyloxy)aniline N-(Benzyloxy)aniline Intermediate Ethyl N-(Benzyloxy)-N-phenylcarbamate N-(Benzyloxy)aniline->Intermediate Base (e.g., TEA) Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Intermediate Protected Urea O-Benzyl-N'-alkyl-N-hydroxy-N-phenylurea Intermediate->Protected Urea Heat Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Protected Urea Target N'-Alkyl-N-hydroxy-N-phenylurea Protected Urea->Target Deprotection (e.g., H2, Pd/C)

Caption: Synthetic workflow from precursors to the target N-hydroxy-N-phenylurea.

Protocol 3: Synthesis of an N'-Alkyl-N-hydroxy-N-phenylurea Derivative

Objective: To demonstrate the utility of ethyl N-(benzyloxy)-N-phenylcarbamate in the synthesis of a representative N-hydroxy-N-phenylurea.

Materials:

  • Ethyl N-(benzyloxy)-N-phenylcarbamate

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous toluene or other high-boiling solvent

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or ethanol for hydrogenation

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Hydrogenation apparatus

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

Step A: Urea Formation

  • Reaction Setup: In a round-bottom flask, dissolve ethyl N-(benzyloxy)-N-phenylcarbamate (1 equivalent) and the chosen amine (1.2 equivalents) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The formation of ureas from carbamates and amines is a known transformation.[7]

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting O-benzyl protected N-hydroxyurea by crystallization or column chromatography.

Step B: Deprotection

  • Reaction Setup: Dissolve the O-benzyl protected urea from Step A in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction at room temperature until TLC indicates the complete removal of the benzyl group. The hydrogenation of O-benzyl protected N-hydroxyureas is a clean method for deprotection.[8]

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the final N'-alkyl-N-hydroxy-N-phenylurea.

Conclusion and Future Perspectives

Ethyl N-(benzyloxy)-N-phenylcarbamate serves as a pivotal intermediate, enabling access to a range of potentially bioactive molecules. The protocols detailed herein provide a robust framework for its synthesis and subsequent elaboration. The true value of this intermediate lies in its modularity; by varying the amine component in the urea formation step, a diverse library of N-hydroxy-N-phenylurea derivatives can be readily synthesized for screening in drug discovery programs. Further exploration of the reactivity of this intermediate could unveil novel synthetic pathways to other classes of pharmaceutical agents, underscoring its importance in the synthetic chemist's toolkit.

References

  • Cho, N. S., Ra, C. S., & Kim, Y. H. (1996). Heterocycles, 43, 1641.
  • Farrugia, L. J. (1997). J. Appl. Cryst., 30, 565.
  • Farrugia, L. J. (1999). J. Appl. Cryst., 32, 837–838.
  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Google Patents. (n.d.). EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
  • Hobbs, F. W., Jr., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322.
  • Kim, H., et al. (2012). Ethyl N-[(benzyloxy)thiocarbonyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o300.
  • Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. Retrieved from [Link]

  • Perez, H. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Ra, C. S., et al. (1999). J. Heterocycl. Chem., 36, 813.
  • Renaut, P., et al. (1991). Eur. J. Med. Chem., 26, 443–449.
  • ResearchGate. (2017). A Convenient Method for the Synthesis of N-Hydroxyureas. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyloxyaniline. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Ring opening of N-hydroxyphthalimide to construct phenylurea derivatives. Retrieved from [Link]

  • MDPI. (2019). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Retrieved from [Link]

  • Datapdf.com. (n.d.). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. Retrieved from [Link]

  • ResearchGate. (2017). A Convenient Method for the Synthesis of N-Hydroxyureas. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

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Application Note: A Strategic Approach to the Development and Validation of Analytical Methods for Novel Carbamates, Featuring Ethyl N-Phenylmethoxycarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The detection and quantification of novel chemical entities are a foundational requirement in pharmaceutical development and chemical safety. Ethyl N-phenylmethoxycarbamate represents a class of N-alkoxy carbamates for which standardized analytical methods are not yet established. This document provides a comprehensive guide for researchers to develop and validate robust, accurate, and precise analytical methods for such compounds. Instead of a rigid protocol for a single analyte, we present a strategic workflow, leveraging established principles from the analysis of analogous carbamate structures. We detail method development frameworks for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), sample preparation using a modified QuEChERS protocol, and a complete validation process according to international standards.

Introduction: The Analytical Challenge of Novel Carbamates

This compound is an N-alkoxy carbamate, a functional group present in various biologically active molecules. As with any novel compound in drug development or chemical research, establishing a reliable analytical method is the first critical step for characterization, stability testing, and pharmacokinetic studies. The absence of existing literature methods necessitates a fundamental, principles-based approach to method development.

The core challenge lies in predicting the analyte's behavior in various analytical systems. Its structure—containing an ethyl ester, a phenyl ring, and a methoxy group on the nitrogen—suggests moderate polarity and potential for analysis by both gas and liquid chromatography. This guide provides the scientific rationale and step-by-step protocols to build a validated analytical method from the ground up.

Foundational Strategy: Physicochemical Property Assessment

Before any instrument time is invested, an initial assessment of the molecule's properties is crucial for selecting the appropriate analytical technology. For this compound, we can infer properties from similar, well-documented carbamates.

  • Analyte: this compound

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

By comparing it to a known analogue, Ethyl N-phenylcarbamate (CAS 101-99-5), we can make educated estimations[1]:

PropertyEthyl N-phenylcarbamate (Analogue)[1]This compound (Predicted)Implication for Method Development
LogP (Kow) 2.30~2.0 - 2.5Indicates moderate hydrophobicity. Soluble in organic solvents like acetonitrile, methanol, and ethyl acetate. Suitable for reversed-phase LC.
Boiling Point 238 °C> 250 °C (estimated)Likely high enough to be considered semi-volatile. GC analysis is feasible, but may require higher temperatures.
Vapor Pressure 0.027 mmHg @ 25°CLower than analogueSuggests that GC is a viable option, but the compound is not highly volatile.
Solubility Soluble in alcohol, ether; slightly soluble in water.Similar to analogueDictates choice of solvents for extraction and mobile phase preparation.

This initial analysis suggests that both LC-MS/MS (for sensitivity and specificity) and GC-MS (if thermal stability is confirmed) are strong candidate techniques.

The Method Development and Validation Workflow

A structured workflow ensures a logical progression from initial feasibility to a fully validated protocol. This process is iterative, with findings from each stage informing the next.

Caption: Logical workflow for analytical method development and validation.

Primary Analytical Techniques: Protocols for Development

The following sections outline the experimental steps required to develop a method using the two most probable high-performance techniques.

Protocol: LC-MS/MS Method Development

LC-MS/MS is the preferred technique for many carbamates due to its high sensitivity, specificity, and applicability to non-volatile or thermally labile compounds.[2]

4.1.1 Objective: To establish a selective and sensitive LC-MS/MS method for this compound.

4.1.2 Materials:

  • This compound reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium formate

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • A high-performance liquid chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

4.1.3 Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol or acetonitrile. Create a working solution of ~1 µg/mL for direct infusion.

  • MS Parameter Optimization (Direct Infusion):

    • Infuse the 1 µg/mL working solution directly into the mass spectrometer's ESI source.

    • Operate in both positive and negative ion modes to determine the best ionization polarity. For most carbamates, positive mode ESI is effective, forming the [M+H]⁺ or [M+Na]⁺ adduct.

    • Perform a full scan (e.g., m/z 50-300) to identify the precursor ion (the molecular ion adduct). For this compound, the protonated molecule [M+H]⁺ would be m/z 196.2.

    • Select the identified precursor ion and perform a product ion scan to identify stable, high-intensity fragment ions. This requires optimizing the collision energy (CE).

    • Causality: The selection of at least two specific precursor → product ion transitions forms the basis of Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and is the gold standard for quantification with tandem mass spectrometry.[3]

  • Chromatographic Separation:

    • Inject a 100 ng/mL solution onto the C18 column.

    • Start with a generic gradient elution program. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Initial Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-12 min: 95% to 5% B

      • 12-15 min: 5% B (re-equilibration)

    • Adjust the gradient steepness and duration to achieve a sharp, symmetrical peak with a retention time of 3-7 minutes.

  • Finalize MRM Method: Combine the optimized chromatographic conditions with the determined MRM transitions.

Table of Exemplar MRM Transitions for Carbamates: This table illustrates the concept. The transitions for the target analyte must be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Reference
Ethyl Carbamate90.162.144.0[1][4]
Carbofuran222.1165.1123.1[5]
Methomyl163.188.1106.1[6]
This compound 196.2 (Predicted) To Be Determined (TBD) To Be Determined (TBD)
Protocol: GC-MS Method Development

Gas chromatography is a powerful technique for compounds that are thermally stable and sufficiently volatile.[7]

4.2.1 Objective: To establish a GC-MS method for this compound, assuming adequate thermal stability.

4.2.2 Materials:

  • This compound reference standard

  • High-purity helium

  • GC-MS grade ethyl acetate or dichloromethane

  • A gas chromatograph with a mass selective detector (MSD)

  • A mid-polarity capillary column (e.g., HP-5ms, DB-35ms)

4.2.3 Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution in ethyl acetate. Create working standards from 1 to 100 µg/mL.

  • Initial GC-MS Analysis:

    • Inject 1 µL of a 10 µg/mL standard.

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 80°C, hold for 1 min, then ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detector: Scan from m/z 40-350. Ion source at 230°C.

  • Data Analysis and Optimization:

    • Examine the total ion chromatogram (TIC) for a sharp, symmetrical peak. If the peak is broad or tailing, the compound may be degrading on the column or in the injector. Consider a lower injection temperature or a different column.

    • Examine the mass spectrum of the peak. Identify the molecular ion (M⁺, m/z 195) and several characteristic, high-abundance fragment ions.

    • Causality: Unlike LC-MS/MS, GC-MS typically uses Selected Ion Monitoring (SIM) of multiple fragment ions from a single stage of mass spectrometry for quantification. Choosing ions that are unique and abundant provides the necessary selectivity and sensitivity.[2]

  • Develop SIM Method:

    • Select 3-4 characteristic ions for the analyte.

    • Create a SIM method that monitors only these ions at the expected retention time of the analyte. This dramatically increases sensitivity compared to full scan mode.

    • Optimize the oven temperature program to ensure good separation from any matrix interferences and to minimize run time.

Universal Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique widely adopted for pesticide and drug residue analysis in complex matrices.[2] It is an excellent starting point for this compound.

5.1 Objective: To extract the analyte from a complex matrix (e.g., plasma, tissue homogenate, environmental sample) and remove interferences prior to instrumental analysis.

5.2 Protocol:

  • Homogenization & Extraction:

    • To 1 g (or 1 mL) of sample in a 15 mL centrifuge tube, add 5 mL of water (if sample is solid) and vortex.

    • Add an internal standard if one has been selected.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Causality: Acetonitrile is used to precipitate proteins and extract a wide range of analytes. The acid helps to stabilize many compounds.

  • Salting-Out Liquid-Liquid Partitioning:

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Causality: The salts induce phase separation between the aqueous layer and the acetonitrile layer, forcing the analyte into the organic phase while removing polar interferences.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents.

    • A typical mixture for general-purpose cleanup is 150 mg MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and lipids).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Sample:

    • The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

G A 1. Sample Homogenization (1g sample + 5mL H2O) B 2. Extraction (Add 10mL Acetonitrile w/ 1% Acetic Acid) A->B C 3. Partitioning (Add MgSO4/NaCl salts, Shake) B->C D 4. Centrifuge (Separate layers) C->D E 5. d-SPE Cleanup (Transfer 1mL supernatant to tube with PSA/MgSO4) D->E F 6. Final Centrifugation E->F G 7. Final Extract (Supernatant for analysis) F->G

Caption: General workflow for the QuEChERS sample preparation method.

Method Validation: Establishing Trustworthiness and Authority

Once a method is developed, it must be validated to prove it is fit for its intended purpose. The following parameters, based on ICH Q2(R1) guidelines, are essential.

ParameterPurposeTypical Acceptance Criteria
Linearity & Range Demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (R²) ≥ 0.995 over a specified range (e.g., 1-1000 ng/mL).
Accuracy Measure the closeness of the experimental value to the true value.Mean recovery of 80-120% at three different concentrations (low, mid, high).[7]
Precision Measure the degree of scatter between a series of measurements. Expressed as Relative Standard Deviation (RSD).Repeatability (Intra-day): RSD ≤ 15%Intermediate Precision (Inter-day): RSD ≤ 20%
Limit of Detection (LOD) The lowest amount of analyte that can be reliably distinguished from background noise.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; must meet accuracy and precision criteria.[7]
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities).No interfering peaks at the retention time of the analyte in blank matrix samples. For MS, ion ratios must be consistent.
Matrix Effect Assess the suppression or enhancement of instrument response due to co-eluting matrix components.Calculated by comparing the response of an analyte in a post-extraction spiked sample to a pure standard. Values between 85-115% are often considered negligible.

Conclusion

The successful analysis of a novel compound like this compound is not dependent on a pre-existing method, but on the systematic application of established analytical principles. By beginning with a thorough assessment of the molecule's physicochemical properties, a researcher can logically select between powerful techniques like LC-MS/MS and GC-MS. The development protocols outlined herein for instrument optimization, coupled with a robust sample preparation strategy like QuEChERS, provide a clear path to generating high-quality data. Finally, rigorous validation against internationally recognized criteria ensures that the developed method is reliable, accurate, and defensible—the cornerstones of scientific integrity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. Retrieved from [Link].

  • Lestari, W. W., et al. (2018). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Journal of Tropical Pharmacy and Chemistry. Available at: [Link].

  • Jiang, S., et al. (2001). Synthesis of Rivastigmine. Huadong Shifan Daxue Xuebao, Ziran Kexueban, (1), 61-65. (Referenced in Google Patents: RU2393148C2).
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  • Food Chemistry & Technology (2018). Determination of Methyl Carbamate and Ethyl Carbamate in White Liquor by GC-MS. CNKI. Available at: [Link].

  • Snyder, J. L., & Daniels, R. L. (1943). Ethyl N-methylcarbamate. Organic Syntheses, Coll. Vol. 2, p.464. Available at: [Link].

  • Clive, D. L. J., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry. Available at: [Link].

  • de Souza, P. F., et al. (2018). New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content in Brazilian cachaças. Frontiers in Chemistry. Available at: [Link].

  • Peraka, K. S., et al. (2018). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. Available at: [Link].

  • Valdez, C. A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules. Available at: [Link].

  • Majumdar, S., & Telvekar, V. N. (2019). N-Dealkylation of Amines. ACS Omega. Available at: [Link].

  • Ma, Y., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Analytical Methods. Available at: [Link].

  • Google Patents (2007). CN100349861C - Ethyl carbamate and its preparation method.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 533715, Ethyl N-methoxy-N-methylcarbamate. Retrieved from [Link].

  • Lykholay, A. S., et al. (2014). ALCOHOLYSIS OF N-ACETOXY-N-ALKOXYCARBAMATES. SYNTHESIS OF NH-N,N-DIALKOXYAMINES FROM N, N- DIALKOXYCARBAMATES. European Chemical Bulletin. Available at: [Link].

  • U.S. Environmental Protection Agency (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846. Available at: [Link].

  • Leça, J. M., et al. (2018). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Food Analytical Methods. Available at: [Link].

  • Al-Rajab, A. J., et al. (2022). Parameters used for the validation of the 4 carbamate pesticides and their metabolites. ResearchGate. Available at: [Link].

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Application Note: HPLC-MS Analysis of Ethyl N-phenylmethoxycarbamate and its Hydrolytic Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of ethyl N-phenylmethoxycarbamate and its potential reaction products. Specifically, a reversed-phase HPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) has been developed and validated for the separation and identification of the parent compound and its primary hydrolytic degradation products. This guide provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development and quality control who work with carbamate derivatives and related small molecules.

Introduction & Theoretical Background

This compound belongs to the carbamate class of compounds, which are prevalent in pharmaceuticals, agrochemicals, and industrial organic synthesis.[1] The stability and reactivity of the carbamate functional group are of critical importance, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Hydrolysis represents a common degradation pathway for carbamates, often proceeding through cleavage of the ester or amide bond, influenced by pH and temperature.[2][3]

Monitoring the purity and degradation of such compounds requires a sensitive and specific analytical method. HPLC coupled with MS is an ideal technique, providing chromatographic separation of components in a mixture and their subsequent identification based on mass-to-charge ratio (m/z).[4][5] Reversed-phase HPLC is particularly well-suited for moderately polar organic molecules like carbamates.[6] Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or other adducts, minimizing fragmentation in the source and providing clear molecular weight information.[7][8]

This application note details a method optimized for resolving this compound from its anticipated hydrolytic products: N-phenylmethoxyamine and aniline. The causality behind the experimental choices, such as the selection of a C18 stationary phase, an acidic mobile phase modifier, and specific MS parameters, is explained to provide a deeper understanding of the method's development.

Experimental Workflow & Logic

The overall analytical process is designed to ensure accuracy and reproducibility, from initial sample handling to final data interpretation. The workflow begins with a simulated degradation of the parent compound, followed by sample preparation, HPLC separation, and MS detection and characterization.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Forced Degradation (Acidic Hydrolysis of Parent Compound) B Reaction Quenching & Neutralization A->B C Dilution & Filtration (0.22 µm Syringe Filter) B->C D HPLC Separation (Reversed-Phase C18) C->D E MS Detection (ESI Positive Mode) D->E F MS/MS Fragmentation (for Structural Confirmation) E->F G Peak Integration & Retention Time (RT) Matching E->G H Mass Spectra Analysis (m/z Identification) F->H G->H I Quantitation & Reporting H->I

Caption: Overall experimental workflow from sample generation to final analysis.

Methodology

Reagents and Materials
  • This compound: (Reference Standard, >98% purity)

  • Solvents: Acetonitrile (ACN, HPLC-MS grade), Water (Milli-Q or equivalent), Methanol (MeOH, HPLC grade).

  • Reagents: Formic Acid (FA, LC-MS grade, >99%), Hydrochloric Acid (HCl, 1M), Sodium Bicarbonate (NaHCO₃).

  • HPLC Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm, or equivalent.[9]

  • Vials: 2 mL amber glass HPLC vials with PTFE septa.

  • Filters: 0.22 µm PTFE syringe filters.

Instrumentation and Conditions

The analysis was performed on an Agilent 1260 Infinity II LC System coupled to an Agilent 6120 Single Quadrupole LC/MS system, or a similar configuration.[10]

Table 1: HPLC-MS Instrument Parameters

Parameter Setting Rationale
HPLC System
Mobile Phase A Water + 0.1% Formic Acid Acidic modifier promotes better peak shape and enhances protonation for ESI+ mode.[11]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic solvent for reversed-phase chromatography.
Gradient 0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12.1-15 min: 30% B A gradient elution is necessary to separate the more polar degradation products from the less polar parent compound within a reasonable timeframe.
Flow Rate 0.8 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µL
MS Detector
Ionization Mode Electrospray Ionization (ESI) ESI is well-suited for polar to moderately polar small molecules.[4]
Polarity Positive Carbamates and their amine degradation products readily form positive ions [M+H]+.[7]
Scan Range m/z 50 - 500 Covers the expected mass range of the parent compound and its fragments/products.
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Nitrogen, 12 L/min, 350 °C
Capillary Voltage 3500 V

| Fragmentor Voltage| 70 V | A mild fragmentor voltage is used to minimize in-source fragmentation and preserve the molecular ion. |

Protocol 1: Forced Degradation Sample Preparation

This protocol describes a controlled acid-catalyzed hydrolysis to generate the reaction products for analysis.

  • Prepare Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Initiate Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL vial. Add 1 mL of 1M HCl and 3 mL of water.

  • Incubate: Loosely cap the vial and place it in a heating block at 60 °C for 4 hours. This accelerates the degradation process.

  • Quench Reaction: After incubation, cool the vial to room temperature. Neutralize the reaction by adding a saturated solution of sodium bicarbonate dropwise until effervescence ceases.

  • Prepare for Analysis: Dilute the neutralized solution 1:100 with a 50:50 mixture of Mobile Phase A and B.

  • Filter: Pass the final diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Protocol 2: Analytical Method Validation Principles

To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines.[12] While a full validation is beyond the scope of this note, the key parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., degradation products, impurities). This is demonstrated by the chromatographic resolution of all peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared with at least five concentration levels.

  • Accuracy & Precision: Assessed by analyzing replicate preparations of a known concentration sample and evaluating the closeness of the results (accuracy) and the degree of scatter between them (precision).[13]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

Results and Discussion

Proposed Hydrolytic Pathway

Under acidic conditions, the carbamate is expected to undergo hydrolysis. The primary cleavage is anticipated at the carbamate ester linkage, yielding N-phenylmethoxyamine and releasing ethanol and carbon dioxide. A secondary, more strenuous hydrolysis could cleave the N-O bond, ultimately leading to aniline.

Reaction_Pathway Parent This compound (C10H13NO3) MW: 195.22 Prod1 N-phenylmethoxyamine (C7H9NO) MW: 123.15 Parent->Prod1  Hydrolysis  (Primary) Prod2 Aniline (C6H7N) MW: 93.13 Prod1->Prod2  Hydrolysis  (Secondary)

Caption: Proposed acid-catalyzed hydrolysis pathway for this compound.

Chromatographic Separation and Mass Spectrometric Identification

The developed HPLC method successfully separated the parent compound from its more polar degradation products. The expected retention time (RT) decreases with increasing polarity. Mass spectrometry in positive ESI mode confirmed the identity of each peak by its protonated molecular ion [M+H]+.

Table 2: Expected Analytical Results for Target Compounds

Compound Structure Expected RT (min) Formula MW Observed Ion [M+H]⁺ (m/z)
Aniline C₆H₅NH₂ ~2.5 C₆H₇N 93.13 94.1
N-phenylmethoxyamine C₆H₅N(H)OCH₃ ~4.8 C₇H₉NO 123.15 124.1

| this compound | C₆H₅N(OCH₃)COOEt | ~9.2 | C₁₀H₁₃NO₃ | 195.22 | 196.2 |

The identity of each component can be further confirmed using tandem mass spectrometry (MS/MS). For instance, fragmentation of the parent ion [M+H]+ at m/z 196.2 would be expected to show characteristic losses corresponding to the ethoxy group (-45 Da) or the entire ethyl carbamate moiety.[7] Carbamates often exhibit a neutral loss corresponding to isocyanate (e.g., CH₃NCO for N-methyl carbamates), which can be a diagnostic fragmentation pattern.[7]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-MS analysis of this compound and its reaction products. The described reversed-phase method offers excellent separation and, when coupled with ESI-MS, provides confident identification of the parent compound and its primary hydrolytic degradants. The rationale behind the chosen parameters is explained to empower researchers to adapt this method for similar small molecules. This protocol serves as a reliable foundation for quality control, stability testing, and reaction monitoring in pharmaceutical and chemical research environments.

References

  • Google Patents. Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate.
  • ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms. Available at: [Link]

  • Agilent Technologies. LC and LC/MS Columns. Available at: [Link]

  • ResearchGate. (PDF) HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. Available at: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • National Institutes of Health (NIH). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Agilent Technologies. Agilent LC-MS Primer. Available at: [Link]

  • Royal Society of Chemistry. Hydrolysis of a carbamate triggered by coordination of metal ions. Available at: [Link]

  • SciELO. Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Available at: [Link]

  • PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Available at: [Link]

  • ResearchGate. ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L. Available at: [Link]

  • National Institutes of Health (NIH). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Available at: [Link]

  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • YouTube. Hydrolysis of carboxylic and carbonic acid derivatives. Available at: [Link]

  • Sema Quality Solutions. Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available at: [Link]

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Application Notes and Protocols for the Agrochemical Development of Novel Carbamate Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel carbamate compounds, using ethyl N-phenylmethoxycarbamate as a representative model, in the discovery and development of new agrochemicals. This document outlines the synthesis, mechanism of action, and protocols for evaluating the antifungal efficacy of this class of compounds.

Introduction: The Role of Carbamates in Agrochemicals

Carbamates are a significant class of organic compounds that have been extensively developed as fungicides, insecticides, and herbicides for crop protection.[1] Their broad-spectrum activity and relatively rapid degradation in the environment make them valuable tools in managing plant diseases and improving crop yields.[2] The development of novel carbamate derivatives continues to be a promising avenue for identifying new fungicidal agents, particularly in the face of growing resistance to existing treatments.[3] This guide will explore the key aspects of developing a new carbamate fungicide, from initial synthesis to biological evaluation.

Synthesis of N-Aryl Carbamates

The synthesis of N-aryl carbamates can be achieved through several methods. A common and environmentally friendly approach is the Hofmann rearrangement of aromatic amides.[3] This process involves the oxidation of amides to generate N-chloro amide intermediates, which then rearrange to isocyanates. These reactive isocyanates are subsequently trapped with an alcohol, such as ethanol, to produce the desired carbamate.[3]

Conceptual Synthesis Workflow

Aromatic_Amide Aromatic Amide Oxidation Oxidation (e.g., oxone, KCl) Aromatic_Amide->Oxidation N_Chloro_Amide N-Chloro Amide Intermediate Oxidation->N_Chloro_Amide Base_Treatment Base Treatment (e.g., NaOH) N_Chloro_Amide->Base_Treatment Isocyanate Isocyanate Intermediate Base_Treatment->Isocyanate Alcohol_Trapping Alcohol Trapping (e.g., Ethanol) Isocyanate->Alcohol_Trapping N_Aryl_Carbamate N-Aryl Carbamate (e.g., this compound) Alcohol_Trapping->N_Aryl_Carbamate

Caption: General synthesis workflow for N-aryl carbamates via Hofmann rearrangement.

Mechanism of Action of Carbamate Fungicides

Carbamate fungicides typically exhibit broad-spectrum antifungal activity by targeting the thiol groups of essential enzymes in pathogenic fungi.[2] This non-specific mode of action disrupts various metabolic processes within the fungal cell, leading to inhibition of growth and, ultimately, cell death. Understanding this mechanism is crucial for designing effective screening assays and for predicting the potential for resistance development.

In Vitro Antifungal Activity Assessment

The initial evaluation of a novel carbamate compound involves in vitro testing against a panel of relevant plant pathogenic fungi. The broth microdilution method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a test compound.[4][5]

Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate under optimal conditions to obtain fresh, sporulating cultures. b. Prepare a spore suspension by gently scraping the surface of the agar plate with a sterile loop in a sterile saline solution containing a wetting agent (e.g., Tween 80). c. Adjust the spore concentration to a final working concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 culture medium.[4]

2. Preparation of Test Compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired test concentrations.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the diluted test compound with the prepared fungal inoculum. b. Include a positive control (fungal inoculum without the test compound) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.[6]

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of the test compound that results in a significant inhibition of visible fungal growth compared to the positive control.[7] This can be assessed visually or by measuring absorbance using a microplate reader.

5. Determination of Minimum Fungicidal Concentration (MFC): a. To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate.[7] b. The plates are incubated under optimal conditions for 48 hours. c. The MFC is the lowest concentration of the test compound from which no fungal growth is observed on the subculture plates.[7]

Agrochemical Development Workflow

The development of a new fungicide is a multi-stage process that extends beyond initial in vitro screening. Promising lead compounds must undergo a rigorous evaluation of their efficacy, safety, and environmental impact.[8]

Discovery Discovery & Synthesis In_Vitro In Vitro Screening (MIC/MFC) Discovery->In_Vitro Greenhouse Greenhouse & Field Trials In_Vitro->Greenhouse Toxicology Toxicology & Ecotoxicology Studies Greenhouse->Toxicology Formulation Formulation Development Toxicology->Formulation Registration Regulatory Registration (e.g., EPA, OECD) Formulation->Registration Commercialization Commercialization Registration->Commercialization

Caption: The agrochemical development pipeline for a novel fungicide.

Data Presentation: Properties of a Representative Carbamate

To provide context for the evaluation of novel carbamates, the following table summarizes the physical and chemical properties of a related compound, ethyl N-phenylcarbamate.[9]

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance White solid
Melting Point 52-53 °C
Boiling Point 238 °C
Solubility in Water 845 mg/L at 25 °C (Estimated)
log Kow 2.30

Formulation and Regulatory Considerations

The successful development of a new fungicide is contingent upon creating a stable and effective formulation and navigating the complex regulatory landscape.[8]

Formulation: The active ingredient must be formulated into a product that is easy to handle, apply, and is effective in the field. Common formulations include wettable powders, emulsifiable concentrates, and granules.[10]

Regulatory Approval: New pesticides must undergo a thorough risk assessment to evaluate their potential impact on human health and the environment.[11] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established stringent guidelines for the registration of new fungicides.[12]

Conclusion

The development of novel carbamate fungicides like this compound holds significant potential for addressing the ongoing challenges in plant disease management. A systematic approach, encompassing efficient synthesis, robust in vitro and in vivo evaluation, and a thorough understanding of the regulatory requirements, is essential for translating promising lead compounds into effective and safe agrochemical products.

References

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). MDPI. Retrieved from [Link]

  • Carbamate Chemical Group - Applications and Insights. Scribd. Retrieved from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Retrieved from [Link]

  • Ethyl N-phenylcarbamate. PubChem. Retrieved from [Link]

  • Dimensions of Fungicide Regulations, Use Management, and Risk Assessment. NCBI. Retrieved from [Link]

  • Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi. PubMed. Retrieved from [Link]

  • Development of Analytical Method for Valinamide Carbamate Fungicide Iprovalicarb Residue. ResearchGate. Retrieved from [Link]

  • Fifty Years of Fungicide Development, Deployment, and Future Use. APS Journals. Retrieved from [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC. Retrieved from [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. NIH. Retrieved from [Link]

  • Fungicides: types, formulations and their mechanism of action. (2024). King Quenson. Retrieved from [Link]

  • Changing trends in discovery of new fungicides: a perspective. ResearchGate. Retrieved from [Link]

  • Chemical methods – study of different groups of fungicides. Methods of application of fungicides. e-Krishi Shiksha. Retrieved from [Link]

  • Ethyl N-methoxy-N-methylcarbamate. PubChem. Retrieved from [Link]

  • In vitro antifungal susceptibility testing. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: Derivatization of Amino Acids with Ethyl N-Phenylmethoxycarbamate for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Amino Acid Derivatization

Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, providing critical insights into protein structure, cellular metabolism, and nutritional science. However, the inherent physicochemical properties of amino acids—namely their high polarity and lack of a strong chromophore or fluorophore—present significant challenges for their direct analysis by common chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC).

To overcome these limitations, a pre-column derivatization step is frequently employed. This chemical modification serves a dual purpose: it enhances the volatility of the amino acids for GC analysis or improves their retention and detection in LC systems. The ideal derivatizing agent should react rapidly and quantitatively with both primary and secondary amino acids under mild conditions, yielding stable derivatives with favorable chromatographic and detection characteristics.

This application note details a proposed methodology for the derivatization of amino acids using ethyl N-phenylmethoxycarbamate. While less conventional than reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), the unique structural features of this compound offer potential advantages in specific applications, particularly in mass spectrometric detection.[1][2] This guide will provide a theoretical framework for the reaction, a detailed experimental protocol, and a discussion of its potential applications.

Reaction Mechanism: The Chemistry of Carbamate Formation

The derivatization of amino acids with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This reaction is analogous to the well-established derivatization of amines with chloroformates.[3]

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks the carbonyl carbon of this compound.

  • Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the ethoxide leaving group.

  • Proton Transfer: A final proton transfer step yields the stable N-substituted carbamate derivative of the amino acid.

The phenylmethoxy group in the reagent is anticipated to enhance the stability of the resulting derivative and provide a UV-active moiety for detection.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products AA Amino Acid (R-NH2) TI Tetrahedral Intermediate AA->TI Nucleophilic Attack ENPC This compound ENPC->TI Deriv Derivatized Amino Acid TI->Deriv Leaving Group Departure Ethanol Ethanol TI->Ethanol Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Hydrolysis Protein Hydrolysis (if applicable) Deproteinization Deproteinization (for biological fluids) Neutralization Neutralization Aliquot Aliquot Sample Neutralization->Aliquot Buffer Add Borate Buffer (pH 8.5) Aliquot->Buffer Reagent Add this compound Buffer->Reagent Incubate Incubate (60°C, 15 min) Reagent->Incubate Dilute Dilute Sample Incubate->Dilute Inject Inject into LC-UV/MS Dilute->Inject

Sources

Application Note: A Comprehensive Guide to the Reflux Synthesis of Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of carbamates using the reflux technique. Carbamates are a pivotal functional group in medicinal chemistry, agrochemicals, and polymer science. Mastering their synthesis is essential for professionals in these fields. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure robust, reproducible, and safe execution. We will cover the core principles of reflux, common synthetic methodologies, a detailed breakdown of the experimental apparatus, step-by-step protocols, and best practices for reaction monitoring and product purification.

The Principle and Purpose of Heating Under Reflux

In organic synthesis, many reactions are kinetically slow at ambient temperatures. Supplying thermal energy accelerates these reactions by increasing the frequency and energy of molecular collisions. However, heating organic solvents in an open vessel leads to their evaporation and loss, which alters reactant concentrations and can pose significant fire and toxicity hazards.

The reflux technique elegantly solves this problem. By heating the reaction mixture in a flask connected to a vertical condenser, solvent vapors are cooled and condensed back into the reaction vessel.[1] This allows a reaction to be maintained at the constant temperature of the solvent's boiling point for extended periods without loss of volume, ensuring stable reaction conditions and driving the reaction to completion.[2][3]

Foundational Synthetic Routes to Carbamates

Several reliable methods exist for carbamate synthesis. The choice of method depends on the availability of starting materials, substrate sensitivity, and desired scale. Below are three common approaches amenable to reflux conditions.

  • From Isocyanates and Alcohols: This is one of the most direct methods. The lone pair on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This reaction is often rapid and high-yielding. Isocyanates, however, are highly reactive and toxic, requiring careful handling.[4]

  • From Chloroformates and Amines: In this approach, the amine acts as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride leaving group.[4] A non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • From Urea and Alcohols: This method serves as an economical and safer alternative to using isocyanates or phosgene derivatives.[5] Heating an alcohol with urea, often with a catalyst, results in the formation of a carbamate and ammonia. The reaction proceeds via the displacement of ammonia from urea by the alcohol.[6]

The Anatomy of the Reflux Apparatus

A properly assembled reflux apparatus is critical for safety and efficiency. Each component has a specific function, and their correct arrangement constitutes a self-validating system for controlled heating.

Core Components:

  • Heat Source: A heating mantle is strongly preferred over a Bunsen burner or oil bath.[7] Mantles provide even, controlled heating and significantly reduce the risk of fire with flammable organic solvents. The mantle should be placed on a lab jack or adjustable platform for rapid removal if necessary.[2]

  • Reaction Vessel: A round-bottom flask is used due to its ability to withstand pressure changes and facilitate even heating and stirring. The flask should not be filled to more than half its volume to prevent the boiling solution from bumping into the condenser.[7]

  • Stirring: A magnetic stir bar or mechanical stirrer ensures homogeneous mixing and smooth boiling. If stirring is not possible, anti-bumping granules (boiling chips) must be added to the cool solution before heating to prevent violent bumping.[2] Caution: Never add boiling chips to a hot liquid.

  • Condenser: A Liebig or Allihn (bulb) condenser is mounted vertically in the neck of the flask. Cold water must flow in through the lower inlet and out through the upper outlet to ensure the condenser jacket remains completely filled with cold water for maximum cooling efficiency.

  • Clamping: The apparatus must be securely clamped at the neck of the round-bottom flask. A second, loosely-fastened clamp can be used to support the condenser.[7] This prevents stress on the glass joints.[2]

  • Atmosphere Control: The top of the condenser should be left open to the atmosphere or fitted with a drying tube (e.g., filled with CaCl₂) if the reaction is sensitive to moisture. Crucially, the system must never be sealed , as heating a closed system will cause a dangerous buildup of pressure.

Reflux_Setup cluster_main Reflux Apparatus Flask Round-Bottom Flask (with reactants, solvent, and stir bar) Mantle Heating Mantle Condenser Condenser Flask->Condenser Secure Joint LabJack Lab Jack WaterOut Water Out (Top) Condenser->WaterOut Warm Water DryingTube Drying Tube (Open to Air) Condenser->DryingTube WaterIn Water In (Bottom) WaterIn->Condenser Cold Water

Caption: Diagram of a standard reflux apparatus.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. All operations should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol A: General Synthesis of an O-Aryl Carbamate from a Chloroformate and an Amine

This protocol describes a common method for synthesizing carbamates, which are valuable intermediates in drug discovery.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Phenyl Chloroformate (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware.

Procedure:

  • Setup: Assemble the reflux apparatus as described in Section 3. Ensure the system is dry if reagents are moisture-sensitive.

  • Reagent Addition: To the round-bottom flask, add the amine, solvent, and triethylamine. Begin stirring to ensure complete dissolution.

  • Initiation: Slowly add the phenyl chloroformate to the stirring solution at room temperature. An exothermic reaction may occur.

  • Reflux: Once the addition is complete, begin heating the mixture to a gentle reflux. The reflux temperature will be the boiling point of the chosen solvent (e.g., DCM ≈ 40°C, THF ≈ 66°C).

  • Monitoring: Allow the reaction to reflux for 2-4 hours. Monitor the reaction's progress by TLC (see Section 5).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), turn off the heat, remove the mantle, and allow the flask to cool to room temperature.[3]

  • Purification: Proceed with the work-up and purification steps outlined in Section 5.

Protocol B: Specific Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol

This procedure is adapted from a robust method published in Organic Syntheses, demonstrating an economical route to a simple alkyl carbamate.[6]

Materials:

  • Urea (3 moles, 180 g)

  • n-Butyl Alcohol (13.1 moles, 970 g, 1200 cc)

  • Round-bottom flask (2 L), reflux condenser, heating mantle.

  • Ligroin (b.p. 60-90°C) for purification.

Procedure:

  • Setup: Assemble a 2 L round-bottom flask with a reflux condenser and heating mantle.

  • Reagent Addition: Add the n-butyl alcohol to the flask. Gently warm the alcohol and add the urea in small portions with swirling or stirring to dissolve it. Ensure the urea dissolves without melting and forming a separate layer.[6]

  • Reflux: Once all the urea is dissolved, heat the solution to a steady reflux. During this time, ammonia gas will be evolved and escape from the top of the condenser.[6] Maintain the reflux for approximately 30 hours.

  • Work-up (Distillation): After the reflux period, allow the mixture to cool slightly. Reconfigure the apparatus for simple distillation. Distill the excess n-butyl alcohol until the temperature of the liquid in the pot reaches 150°C. The collected distillate can be reused.[6]

  • Purification (Crystallization): Allow the residue in the flask to cool, whereupon it will solidify. Add 1 L of ligroin (b.p. 60-90°C) and bring the mixture to a boil to dissolve the n-butyl carbamate, leaving behind solid impurities (primarily cyanuric acid).

  • Isolation: Filter the hot solution to remove the insoluble solids. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the n-butyl carbamate. Collect the white crystals by vacuum filtration. A second crop can be obtained by concentrating the mother liquor.

Reaction Monitoring, Work-up, and Purification

A successful synthesis is validated by careful monitoring and rigorous purification.

Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the consumption of starting materials and the formation of products.[8]

Procedure:

  • Preparation: On a TLC plate, spot three lanes: the starting material (e.g., the limiting amine), the reaction mixture, and a "co-spot" containing both.[9]

  • Sampling: To take a sample from a refluxing mixture, briefly and carefully lift the condenser and draw a small aliquot using a glass capillary spotter.[10] Alternatively, cool the apparatus slightly before sampling.[11]

  • Analysis: Develop the TLC plate in an appropriate solvent system (e.g., hexane/ethyl acetate).[12] The reaction is complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane.

General Aqueous Work-up

After cooling the reaction mixture, the goal is to remove inorganic byproducts and impurities.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with an organic solvent (e.g., ethyl acetate) if necessary.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl to remove basic impurities like excess amine), a mild base (e.g., saturated NaHCO₃ to remove acidic impurities), and finally with brine (saturated NaCl) to reduce the amount of dissolved water in the organic layer.

  • Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid carbamates.

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane).[12]

  • Allow the solution to cool slowly to room temperature, inducing crystal formation.

  • Cool further in an ice bath to maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

Workflow A 1. Assemble Reflux Apparatus B 2. Add Reactants & Solvent A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E Reaction Complete? D->E E->C No F 5. Cool to Room Temperature E->F Yes G 6. Aqueous Work-up (Extraction & Washing) F->G H 7. Dry & Evaporate Solvent G->H I 8. Purify Product (e.g., Recrystallization) H->I J Characterize Pure Product I->J

Caption: General experimental workflow for reflux synthesis.

Safety in Reflux Synthesis

Adherence to safety protocols is non-negotiable.[13]

  • Fume Hood: Always conduct reflux reactions in a certified chemical fume hood.

  • Open System: Never heat a sealed vessel. Ensure the top of the condenser is open to the atmosphere.

  • Secure Apparatus: Ensure all glassware is securely clamped and joints are properly seated to prevent vapor leakage.[7]

  • Water Flow: Check for a steady flow of cooling water throughout the experiment. An interruption could lead to solvent evaporation and a potential fire.[1]

  • Heating: Use a heating mantle connected to a variable power controller. Avoid bumping by using a stir bar or boiling chips.

  • Reagent Hazards: Be aware of the specific hazards of your reagents. Isocyanates, chloroformates, and many organic solvents are toxic and/or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Systematic recording of experimental parameters is key to reproducibility.

ParameterProtocol A (Example)Protocol B (n-Butyl Carbamate)
Limiting Reactant AnilineUrea
Other Reactants Phenyl Chloroformate, Et₃Nn-Butyl Alcohol
Solvent Tetrahydrofuran (THF)n-Butyl Alcohol (reactant & solvent)
Reaction Temp. ~66 °C (Reflux)~118 °C (Reflux)
Reaction Time 4 hours30 hours
Work-up Method Aqueous ExtractionDistillation / Crystallization
Purification Recrystallization (EtOAc/Hex)Recrystallization (Ligroin)
Yield (Record actual yield)(Record actual yield)
Characterization (e.g., ¹H NMR, IR, MP)(e.g., ¹H NMR, IR, MP)

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Tessa, C., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

  • Tessa, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • AS CHEMISTRY. (n.d.). EXPERIMENTAL PROCEDURES - Heating under reflux.
  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Reddit. (2018). How to TLC a reaction under reflux?. Retrieved from [Link]

  • Radleys. (n.d.). Reflux reaction mistakes to avoid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved from [Link]

  • Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 1.4K: Reflux. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2010). Exp 4 Refluxing a Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of N,N'-bis-carboxybenzyl-N,N'-bis-hydroxymethyl-urea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Nichols, L. (2025). 5.3: TLC Uses. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • SSERC. (n.d.). Refluxing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction temperature for ethyl N-phenylmethoxycarbamate formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl N-Phenylmethoxycarbamate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of N-phenylmethoxyamine with ethyl chloroformate. This is a nucleophilic acyl substitution reaction where the nitrogen atom of N-phenylmethoxyamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.

Q2: Why is temperature such a critical parameter in this synthesis?

A2: Temperature control is paramount for several reasons. The reaction between amines and chloroformates is often exothermic. Uncontrolled temperature can lead to a runaway reaction and the formation of impurities. Furthermore, both the reactants and the desired carbamate product can be thermally sensitive. High temperatures may lead to decomposition, reducing the overall yield and purity of the product. Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.

Q3: What are the likely side products if the reaction temperature is not optimized?

A3: If the temperature is too high, you may observe the formation of several side products. These can include products from the decomposition of ethyl chloroformate, or the desired this compound itself.[1] Additionally, side reactions with the solvent or impurities can be accelerated at elevated temperatures. At temperatures that are too low, the primary issue is an incomplete reaction, leaving unreacted starting materials.

Q4: What type of base is recommended for this reaction?

A4: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic systems. The choice of base can be influenced by the solvent and the desired workup procedure.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on temperature-related problems.

Issue 1: Low Yield of this compound

If you are experiencing a low yield, the reaction temperature is a prime suspect. The optimal temperature is a balance between reaction rate and product stability.

Troubleshooting Steps:

  • Verify Your Current Temperature: Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture, not the bath temperature.

  • Analyze Your Byproducts: Use techniques like TLC, LC-MS, or GC-MS to identify the components of your crude reaction mixture.

    • High levels of unreacted starting materials: This suggests the reaction temperature is too low, or the reaction time is insufficient. Consider a modest increase in temperature (e.g., from 0 °C to room temperature) or a longer reaction time.

    • Presence of multiple unidentified spots/peaks: This may indicate product decomposition or side reactions due to excessive heat. In this case, the reaction should be attempted at a lower temperature.

  • Incremental Temperature Adjustment: Adjust the reaction temperature in a systematic way. A suggested approach is to run small-scale parallel reactions at different temperatures (e.g., -10 °C, 0 °C, and room temperature) to identify the optimal condition.[2]

Data Summary: Effect of Temperature on Reaction Outcome

Temperature RangeExpected OutcomePotential Issues
-10 °C to 5 °C Generally good for controlling the initial exothermic reaction.[3] High purity of the product can be expected.The reaction may be slow and require extended reaction times for full conversion.
5 °C to 25 °C A good balance between reaction rate and product stability. Often a good starting point for optimization.May require careful monitoring to prevent temperature spikes during addition.
> 25 °C Faster reaction rates, but an increased risk of side product formation and decomposition of the carbamate.[1]Lower yields and purity are potential outcomes.
Issue 2: Poor Product Purity

Impure product is often a result of running the reaction at a suboptimal temperature.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting purity issues related to reaction temperature.

G cluster_0 Troubleshooting Purity Issues start Low Product Purity Observed analyze Analyze Crude Product (TLC, LC-MS, GC-MS) start->analyze identify Identify Impurities analyze->identify unreacted_sm High Unreacted Starting Material? identify->unreacted_sm degradation Degradation/Side Products? identify->degradation unreacted_sm->degradation  No increase_temp Action: Increase Temperature Incrementally (e.g., 0°C to RT) unreacted_sm->increase_temp  Yes decrease_temp Action: Decrease Temperature (e.g., RT to 0°C or lower) degradation->decrease_temp  Yes monitor Monitor Reaction Progress Closely increase_temp->monitor decrease_temp->monitor end Optimized Purity Achieved monitor->end

Sources

preventing degradation of ethyl N-phenylmethoxycarbamate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl N-phenylmethoxycarbamate Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound at room temperature?

Based on the general reactivity of carbamates, the most probable degradation pathway under ambient conditions is hydrolysis. The ester and amide bonds within the carbamate structure are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic contaminants.[1][2][3]

Q2: How should I store my solid this compound for short-term use (less than 6 months)?

For short-term storage, it is recommended to keep the compound in a tightly sealed container at 4°C, protected from light and moisture.[4] Many suppliers of related carbamate compounds recommend storing them in a cool, dry place.[5][6]

Q3: Can I store this compound dissolved in a solvent?

Stock solutions should be stored at 4°C and protected from light.[4] It is crucial to use a high-purity, dry (anhydrous) solvent like acetonitrile or methanol.[4] EPA guidelines for carbamate standards suggest that stock solutions should be replaced after six months, or sooner if quality control checks indicate degradation.[4]

Q4: What are the visible signs of degradation?

Visible signs can include a change in color, clumping of the solid material (indicating moisture absorption), or a change in the clarity or color of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q5: Are there any materials I should avoid for storage containers?

Use high-quality, inert glass containers with TFE-fluorocarbon-sealed screw caps.[4] Avoid plastics that may leach plasticizers or other contaminants. Ensure glassware is scrupulously cleaned and dried, as residues from detergents or previous experiments can catalyze degradation.[4]

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Loss of Potency or Inconsistent Results in Assays

If you observe that your experiments are yielding inconsistent or lower-than-expected results, it could be a sign that your stock of this compound has degraded.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Prepare Fresh Standard from Solid A->B First Step C Analyze Old vs. New Sample via HPLC B->C D Purity of New Sample > 98%? C->D E Purity of Old Sample < Purity of New? D->E Yes H Source Material is Impure. Contact Supplier & Obtain New Lot. D->H No F Degradation Confirmed. Discard Old Stock. E->F Yes G Issue is Not with Compound Stability. Review Experimental Protocol. E->G No

Caption: Workflow for troubleshooting inconsistent experimental results.

Explanation of Steps:

  • Prepare a Fresh Standard: Dissolve a small amount of the solid this compound in an appropriate high-purity solvent.[4]

  • Analytical Comparison: Analyze your old (suspect) sample and the freshly prepared sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7][8][9]

  • Assess Purity: If the chromatogram of the old sample shows additional peaks or a reduced main peak area compared to the new one, degradation has likely occurred.

Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)

The presence of new peaks indicates the formation of degradation products. The primary degradation pathways for carbamates are hydrolysis, thermal decomposition, and photodecomposition.

Potential Degradation Pathways:

  • Hydrolysis: The carbamate ester linkage can be cleaved by water to yield N-phenylmethoxyamine, ethanol, and carbon dioxide. This can be accelerated by acidic or basic conditions.[1][2][3][7]

  • Thermal Decomposition: At elevated temperatures (e.g., >300°C for some carbamates), the molecule can decompose.[10][11] For a similar compound, ethyl N-methyl-N-phenylcarbamate, thermal decomposition yields N-methylaniline, carbon dioxide, and ethylene.[10] This suggests that this compound could potentially decompose to N-phenylmethoxyamine, carbon dioxide, and ethylene.

  • Photodegradation: Exposure to UV light can cause degradation. Carbamates can absorb sunlight, leading to fragmentation or rearrangement reactions.[12][13]

Degradation Visualization:

cluster_0 Primary Degradation Stressors cluster_1 This compound cluster_2 Potential Degradation Products A Water (Hydrolysis) Parent C6H5-N(OCH3)-C(=O)O-CH2CH3 A->Parent B Heat (Thermolysis) B->Parent C UV Light (Photolysis) C->Parent D N-phenylmethoxyamine Parent->D Hydrolysis Parent->D Thermal Decomposition E Ethanol Parent->E Hydrolysis F CO2 Parent->F Hydrolysis Parent->F Thermal Decomposition G Ethylene Parent->G Thermal Decomposition H Other Rearrangement Products Parent->H Photodegradation

Caption: Potential degradation pathways for this compound.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following guidelines.

Storage Conditions Summary:

ParameterRecommendationRationale
Temperature Solid: 2–8°C.[5] Solution: 4°C.[4]Reduces the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, minimizing hydrolytic and oxidative degradation.
Light Amber glass vials or store in the dark.[4]Prevents photodegradation from UV light exposure.[12][14]
Container Tightly sealed, inert glass vials with TFE-lined caps.[4]Prevents moisture ingress and contamination from reactive container materials.
Form Solid is generally more stable than solutions.Minimizes solvent-mediated degradation pathways. Prepare solutions fresh when possible.

Handling Protocols:

  • Dispensing: Always handle the compound in a controlled environment, such as a glove box or a fume hood with low humidity.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.

  • Solvents: When preparing solutions, use only high-purity, anhydrous solvents from a freshly opened bottle or one that has been properly stored.

Analytical Methods for Stability Assessment

Regularly assessing the purity of your compound is a critical component of quality control.

Protocol: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a common and reliable method for determining the purity of carbamates.[9][15]

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength appropriate for the phenyl chromophore (e.g., 230-254 nm).

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare your test sample at a concentration that falls within the calibration curve range.

  • Analysis:

    • Inject the standards and the sample.

    • Integrate the peak area of the main compound and any impurity peaks.

  • Quantification:

    • Calculate the purity of your sample by comparing the area of the main peak to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Interpreting the Results:

  • A pure sample will show a single, sharp peak at the expected retention time.

  • Degraded samples will show a decrease in the main peak's area and the appearance of new peaks, typically at earlier retention times for more polar degradation products.

Various analytical techniques can be used to identify degradation products, including Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[7][16]

References

  • Malhotra, H., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Daly, N.J. & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. Available at: [Link]

  • Šantrůčková, V., Fischer, J., & Klikarová, J. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. Available at: [Link]

  • Passananti, M., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. International Journal of Photoenergy. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. Available at: [Link]

  • Singh, S. K., et al. (2023). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. ResearchGate. Available at: [Link]

  • Sari, T. P., et al. (2023). Physical-chemical stability test on spray gel with active compound ethyl p-methoxycinnamate (Kaempferia galanga Linn.) and menthol, using combination gelling agent na cmc and copovidone. ResearchGate. Available at: [Link]

  • Reddy, P. V., & Borate, H. B. (2009). Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. National Institutes of Health. Available at: [Link]

  • Serebryannikov, D., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Restek Corporation. (2024). Carbamate Pesticides Standard - Safety Data Sheet. Available at: [Link]

  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. Available at: [Link]

  • Van den Brande, N., et al. (2021). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. National Institutes of Health. Available at: [Link]

  • Blake, M. I., & Hunt, J. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl N-methoxy-N-methylcarbamate. PubChem Compound Database. Available at: [Link]

  • Labbox. (n.d.). Methyl carbamate - Safety Data Sheet. Available at: [Link]

  • de Souza, D., et al. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. SciELO. Available at: [Link]

  • Passananti, M., et al. (2017). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. ResearchGate. Available at: [Link]

  • Chen, W.-H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate. Available at: [Link]

  • Slikkerveer, P. S., et al. (2000). Photogeneration of Amines from α-Keto Carbamates: Photochemical Studies. Journal of the American Chemical Society, 122(4), 938-945. Available at: [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]

  • Bakkas, S., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45391–45399. Available at: [Link]

  • Ammann, D., Becker, R., & Nehls, I. (2015). Stability of ethyl glucuronide in hair reference materials after accelerated aging. Forensic Science International, 257, 337-340. Available at: [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available at: [Link]

  • Rahn, P. C., & Wood, M. E. (2002). U.S. Patent No. 6,413,431 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Malhotra, H., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12. Available at: [Link]

  • Zhang, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI. Available at: [Link]

  • Chem-Aqua, Inc. (2009). Material Safety Data Sheet: CARBAMATE. Available at: [Link]

  • Gorkins, H. G., et al. (1982). Thermal decomposition of ketoxime carbamates: an investigation of the thermolysis of thiofanox. Journal of Agricultural and Food Chemistry, 30(2), 267-273. Available at: [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Ghattas, B., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. National Institutes of Health. Available at: [Link]

  • Bakkas, S., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Institutes of Health. Available at: [Link]

  • Physics Wallah. (2022, September 20). The decomposition of solid ammonium carbamate... [Video]. YouTube. Available at: [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. Available at: [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity in Ethyl N-Phenylmethoxycarbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl N-phenylmethoxycarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling the inherent moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles and adopting rigorous anhydrous techniques, you can ensure the success and reproducibility of your reactions.

Introduction: The Challenge of Moisture

This compound, like many carbamates and their precursors, possesses electrophilic centers that are susceptible to nucleophilic attack by water. This hydrolysis reaction can lead to the formation of undesired byproducts, reduced yields, and complex purification profiles. The primary challenge in working with this compound is not merely the presence of bulk water but the often-overlooked trace amounts present in solvents, reagents, glassware, and the atmosphere.[1] This guide provides a systematic approach to identifying and mitigating sources of moisture contamination.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in established chemical principles and best practices for handling air- and moisture-sensitive compounds.[2]

Q1: My reaction yield is consistently low, and I observe significant starting material recovery. What is the likely cause?

A: Low conversion with recovery of starting material is a classic indicator of a quenched reaction, often due to moisture. Water can react with organometallic bases (e.g., n-BuLi, KOtBu) frequently used in carbamate synthesis, rendering them inactive.[3] Additionally, water can directly hydrolyze the carbamate under certain conditions.

Probable Cause Analysis:

  • Contaminated Solvents: "Anhydrous" solvents from commercial suppliers can still contain parts-per-million (ppm) levels of water, which can be sufficient to disrupt sensitive reactions. The water content can also increase with improper storage and handling.

  • Inadequately Dried Glassware: Glass surfaces have a high affinity for water molecules through adsorption, even when appearing dry to the naked eye.[1] This adsorbed moisture can be a significant contaminant in a reaction.

  • Atmospheric Moisture: Reactions performed under an inadequate inert atmosphere are susceptible to the ingress of atmospheric moisture, especially during reagent addition or extended reaction times.

  • Hygroscopic Reagents: Other solid reagents in your reaction mixture may be hygroscopic and introduce water.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing an unknown byproduct in my TLC/LC-MS analysis. Could this be from a reaction with water?

A: Yes, hydrolysis of this compound is a likely source of byproducts. The specific byproduct will depend on the reaction conditions (pH, temperature). Under neutral or acidic conditions, the carbamate can hydrolyze to N-phenylmethoxyamine and ethyl chloroformate or its subsequent decomposition products.[4] Under basic conditions, hydrolysis can lead to the formation of N-phenylmethoxyamine, ethanol, and carbonate salts.

Mechanistic Insight: Hydrolysis of Carbamates

The hydrolysis of carbamates can be catalyzed by acid or base. In a neutral medium, water acts as the nucleophile.[4] The presence of metal ions can also promote hydrolysis by coordinating to the carbamate.[5]

G cluster_conditions Reaction Conditions Carbamate Ethyl N-Phenylmethoxy- carbamate Products N-Phenylmethoxyamine + CO₂ + Ethanol Carbamate->Products Hydrolysis Water H₂O Water->Products Reactant Acid Acid (H⁺) Base Base (OH⁻) Metal Metal Ions

Caption: Simplified hydrolysis of this compound.

Q3: How can I be certain my solvents are sufficiently dry for the reaction?

A: While commercial anhydrous solvents are a good starting point, their water content can vary. For highly sensitive reactions, it is best to dry solvents in-house.

Solvent Drying Techniques:

SolventDrying AgentProcedureTypical Residual Water Content (ppm)
Tetrahydrofuran (THF)Molecular Sieves (3Å)Store over 20% m/v of activated sieves for at least 3 days.[1]~4 ppm
Dichloromethane (DCM)Molecular Sieves (3Å)Store over 10% m/v of activated sieves for at least 24 hours.[1]0.1 - 0.9 ppm
AcetonitrileMolecular Sieves (3Å)Store over 10% m/v of activated sieves for at least 24 hours.[1]0.1 - 0.9 ppm
Methanol/EthanolMolecular Sieves (3Å)Store over 20% m/v of activated sieves for at least 5 days.[1][6]8 - 10 ppm

Verification of Solvent Water Content:

For ultimate certainty, the water content of your solvent can be quantified.

  • Karl Fischer Titration: This is the gold standard for determining trace amounts of water in organic solvents.[7][8]

  • ¹⁹F NMR-Based Aquametry: A convenient alternative to Karl Fischer titration that can be performed in an inert atmosphere.[9]

Frequently Asked Questions (FAQs)

Q: What is the best way to store this compound? A: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place away from direct sunlight. For long-term storage, consider a desiccator.

Q: Can I use a nitrogen balloon to maintain an inert atmosphere? A: A nitrogen balloon is a common and effective method for many reactions.[10][11] For highly sensitive or prolonged reactions, a Schlenk line or a glove box provides a more robust inert environment.[1][12]

Q: How do I properly dry my glassware for a moisture-sensitive reaction? A: Glassware should be oven-dried overnight at a temperature above 100°C or flame-dried under vacuum immediately before use.[1] Avoid washing glassware on the same day as the reaction.

Q: Are there any visual indicators that my reaction is being compromised by moisture? A: While not always present, some visual cues can suggest moisture contamination. For example, if you are using a strong organometallic base like n-butyllithium, a persistent cloudiness or precipitation upon addition to the solvent could indicate the presence of water.

Q: What are the best practices for transferring moisture-sensitive reagents? A: Use syringe techniques with oven-dried syringes and needles.[2][13] Purge the syringe with an inert gas before drawing up the reagent.[10] For transfers from Sure/Seal™ bottles, use a double-tipped needle to maintain a positive pressure of inert gas in the bottle.[2][13]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound

  • Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, dropping funnel) overnight at 120°C. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.[1]

  • Inert Atmosphere: Establish and maintain an inert atmosphere throughout the reaction using a nitrogen or argon balloon or a Schlenk line.[14]

  • Solvent and Reagent Preparation: Use freshly dried solvents. Ensure all solid reagents are anhydrous. If necessary, dry solid reagents in a vacuum oven or desiccator.[15]

  • Reagent Addition: Dissolve this compound in the anhydrous solvent and add it to the reaction flask via a syringe or cannula. Add other reagents, particularly strong bases, slowly at the appropriate temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride) only after the reaction is complete.

Protocol 2: Activation of Molecular Sieves

  • Place the molecular sieves in a porcelain dish.

  • Heat in a muffle furnace at 300-350°C for at least 3 hours.

  • Cool the sieves in a desiccator under vacuum.

  • Store the activated sieves in a tightly sealed container in a desiccator until use.

Visualization of Key Concepts

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Outcome Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Maintain Inert Atmosphere (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Dry_Solvents Dry Solvents over Sieves Syringe_Transfer Anhydrous Transfer Techniques Dry_Solvents->Syringe_Transfer Dry_Reagents Dry Solid Reagents Dry_Reagents->Syringe_Transfer Reaction Reaction of Ethyl N-Phenylmethoxycarbamate Inert_Atmosphere->Reaction Syringe_Transfer->Reaction Monitoring TLC / LC-MS Monitoring Reaction->Monitoring High_Yield High Yield of Desired Product Monitoring->High_Yield

Caption: Workflow for successful moisture-sensitive reactions.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Organic Letters, 12(19), 4489–4491. [Link]

  • Jiang, et al. (2001). Huadong Shifan Daxue Xuebao, Ziran Kexueban, (1), 61-65.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Organic Syntheses. ethyl n-methylcarbamate. [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • ResearchGate. (2019). A test method for determining water in organic solvents. [Link]

  • PubChem. Ethyl N-phenylcarbamate. [Link]

  • Reddit. (2024). Drying chemicals in a desiccator prior to moisture-sensitive reactions. [Link]

  • YouTube. (2022). Inert Atmosphere. [Link]

  • MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. [Link]

  • YouTube. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. [Link]

  • Chemistry LibreTexts. A Method for Detecting Water in Organic Solvents. [Link]

  • Organic Syntheses. n-BUTYL CARBAMATE. [Link]

  • RSC Publishing. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. [Link]

  • Fiveable. Inert atmosphere Definition. [Link]

  • RSC Publishing. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • Sciencemadness Discussion Board. (2010). Carbamate Synthesis. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Scribd. Organic Carbamate Synthesis Guide. [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

Sources

common impurities in ethyl N-phenylmethoxycarbamate synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl N-Phenylmethoxycarbamate

Welcome to our dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of this key chemical intermediate. Our focus is on anticipating and resolving common challenges, particularly concerning the identification and removal of process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction of N-phenylmethoxyamine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

To ensure high purity of the final product, it is crucial to control the reaction temperature, the rate of addition of ethyl chloroformate, and the choice of base and solvent. Maintaining a low temperature during the addition of the chloroformate helps to prevent side reactions. The purity of the starting materials, particularly the N-phenylmethoxyamine, is also a critical factor.

Q3: What are the most likely impurities I will encounter in my synthesis?

Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual N-phenylmethoxyamine and ethyl chloroformate.

  • Side-Reaction Byproducts: Di-substituted ureas, and products from the decomposition of starting materials or the product itself.

  • Solvent and Reagent-Related Impurities: Residual solvents and salts formed during the reaction.

Q4: Which analytical techniques are recommended for purity assessment?

A combination of techniques is recommended for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the desired product and for detecting certain impurities.

Troubleshooting Guide: Common Impurities and Their Removal

This section provides a detailed breakdown of common issues encountered during the synthesis of this compound, their probable causes, and step-by-step protocols for their resolution.

Issue 1: Presence of Unreacted N-Phenylmethoxyamine in the Final Product

Symptoms:

  • A characteristic amine smell in the product.

  • An additional spot on a Thin Layer Chromatography (TLC) plate that corresponds to the starting amine.

  • Signals corresponding to N-phenylmethoxyamine in the 1H NMR spectrum of the crude product.

Causality: This issue typically arises from an incomplete reaction, which can be due to:

  • Insufficient Ethyl Chloroformate: The stoichiometry of the reagents was not optimal.

  • Poor Reaction Kinetics: The reaction temperature was too low, or the reaction time was too short.

  • Inefficient Mixing: Poor agitation in the reaction vessel led to localized areas of high and low reagent concentration.

Troubleshooting and Removal Protocol:

Step 1: Reaction Optimization

  • Ensure a slight excess (1.05-1.1 equivalents) of ethyl chloroformate is used.

  • Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • Maintain vigorous stirring throughout the reaction.

Step 2: Aqueous Acid Wash (Post-Reaction Work-up) This protocol is based on the principle that the basic starting amine can be protonated to form a water-soluble salt, which can then be separated from the neutral carbamate product in an aqueous extraction.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will convert the unreacted N-phenylmethoxyamine into its hydrochloride salt, which will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Formation of Symmetric Urea Byproduct

Symptoms:

  • A high-melting point solid that is sparingly soluble in common organic solvents.

  • A distinct set of signals in the 1H and 13C NMR spectra, often with characteristic symmetry.

  • A mass corresponding to N,N'-bis(phenylmethoxy)urea in the mass spectrum.

Causality: The formation of a symmetric urea byproduct can occur if the ethyl chloroformate degrades or if there is a reaction with any formed carbamic acid intermediate.

Troubleshooting and Removal Protocol:

Step 1: Control of Reaction Conditions

  • Use high-purity ethyl chloroformate. Older bottles may contain phosgene, which can contribute to urea formation.

  • Maintain a low reaction temperature (0-5 °C) during the addition of ethyl chloroformate to minimize side reactions.

Step 2: Purification by Column Chromatography Column chromatography is a highly effective method for separating the desired carbamate from the more polar urea byproduct.

  • Choose an appropriate stationary phase (typically silica gel) and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Load the solution onto the prepared column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Potential for N-Nitrosamine Impurities

Symptoms:

  • These impurities are often present at very low levels and may not be detectable by standard techniques like NMR or TLC.

  • Specialized and highly sensitive analytical methods such as GC-MS or LC-MS/MS are required for their detection and quantification.[4][5]

Causality: N-nitrosamines are a class of genotoxic impurities that can form in the presence of secondary or tertiary amines and a nitrosating agent.[4][6][7][8] In the context of this synthesis, the risk arises if:

  • The starting N-phenylmethoxyamine contains secondary amine impurities.

  • Nitrosating agents (e.g., nitrites) are present in the reagents or are introduced during the work-up.[7]

Mitigation and Prevention Strategy:

Step 1: Starting Material Quality Control

  • Use highly pure N-phenylmethoxyamine, free from secondary amine contaminants.

  • Test the starting materials for nitrite content.

Step 2: Reaction and Work-up Design

  • Avoid the use of reagents that could introduce nitrites.

  • If an aqueous work-up is necessary, use deionized water that has been tested for nitrite levels.

  • Consider the use of antioxidants or nitrosamine scavengers, such as ascorbic acid, during the work-up phase if there is a significant risk of nitrosamine formation.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureProbable SourceAnalytical Signature (1H NMR)Removal Method
N-PhenylmethoxyamineC6H5CH2ONH2Unreacted starting materialSignals corresponding to the benzylic protons and the amine protons.Acid Wash
Ethyl ChloroformateClCOOEtUnreacted reagentCharacteristic ethyl group signals (quartet and triplet).Aqueous Work-up
N,N'-bis(phenylmethoxy)urea(C6H5CH2O)2COSide reactionSymmetrical signals for the phenylmethoxy groups.Column Chromatography
N-NitrosaminesR2N-N=OReaction with nitrosating agentsRequires specialized techniques (GC-MS, LC-MS/MS) for detection.Prevention is key.

Experimental Workflow and Logic

Diagram 1: Synthetic Pathway and Impurity Formation

Synthesis_Workflow cluster_nitrosamine Potential Nitrosamine Formation SM1 N-Phenylmethoxyamine Impurity3 N-Nitrosamines SM1->Impurity3 Reaction Reaction Mixture SM1->Reaction SM2 Ethyl Chloroformate SM2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Purification Purification (e.g., Chromatography) Product->Purification Impurity1 Unreacted N-Phenylmethoxyamine Impurity2 Symmetric Urea Byproduct Impurity2->Purification Reaction->Product Main Reaction Reaction->Impurity1 Incomplete Reaction Reaction->Impurity2 Side Reaction Workup Aqueous Work-up Reaction->Workup Workup->Product Workup->Impurity1 Removed by Acid Wash Purification->Impurity2 Separated FinalProduct Pure Product Purification->FinalProduct NitrosatingAgent Nitrosating Agent NitrosatingAgent->Impurity3

Caption: Synthetic workflow for this compound highlighting potential impurity formation points.

References

  • Srivastava, R. et al. (2009). First high-yielding ultrasound-mediated synthesis of functionalized amides. Ultrasonics Sonochemistry, 16, 737.

  • Mirzoian, A., & Mabud, A. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. Journal of AOAC International, 89(4), 1048-1051. [Link]

  • Jiang, et al. (2001). Huadong Shifan Daxue Xuebao, Ziran Kexueban, (1), 61-65.
  • Organic Syntheses. Ethyl N-methylcarbamate. Coll. Vol. 2, p.464 (1943); Vol. 15, p.39 (1935). [Link]

  • Ashworth, I. W., et al. (2023). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Organic Process Research & Development, 27(10), 1784–1801. [Link]

  • United States Patent US3264281A.
  • MDPI. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. [Link]

  • NIH - National Center for Biotechnology Information. N-Dealkylation of Amines. [Link]

  • ResearchGate. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. [Link]

  • PubChem. Ethyl N-phenylcarbamate. [Link]

  • Biomedical and Pharmacology Journal. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. [Link]

  • PMDA. Nitrosamine Impurities. [Link]

  • Royal Society of Chemistry. J. Chem. SOC. (B), 1971. [Link]

  • FreeThink Technologies. The Chemistry of N-Nitrosamines: An Overview. [Link]

  • Google Patents.
  • ScienceDirect. The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. [Link]

  • NIH - National Center for Biotechnology Information. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

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Technical Support Center: Synthesis of Ethyl N-Phenylmethoxycarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ethyl N-phenylmethoxycarbamate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this specific carbamate synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and significantly reduce reaction times while maximizing yield and purity.

Section 1: Reaction Overview & Core Principles

The synthesis of this compound typically involves the acylation of an N-phenylhydroxylamine derivative, specifically N-methoxyaniline (also known as O-methyl-N-phenylhydroxylamine), with ethyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid byproduct.

Core Reaction: Ph-NH(OCH3) + Cl-C(=O)OEt + Base → Ph-N(OCH3)-C(=O)OEt + Base·HCl

While seemingly straightforward, the efficiency and speed of this reaction are highly sensitive to several factors, including the choice of base, solvent, temperature, and reagent quality. Sluggish reactions are a common challenge, often stemming from suboptimal conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is extremely slow (taking >12 hours) and the yield is poor. What are the primary factors I should investigate to reduce the reaction time?

A sluggish reaction is typically a result of either low reactivity of the nucleophile or inefficient activation of the electrophile. Here are the key parameters to troubleshoot, in order of impact:

  • Choice of Base: The base is the most critical factor. Its role is twofold: to scavenge the HCl produced and, in some cases, to act as a nucleophilic catalyst.[1][2][3]

    • Non-Catalytic Bases (e.g., Triethylamine, Hünig's base): These sterically hindered amines are effective at trapping HCl but do not significantly accelerate the reaction rate beyond that. If you are using these, the reaction may be inherently slow, especially at low temperatures.

    • Nucleophilic Catalytic Bases (e.g., Pyridine, DMAP): Pyridine is often the superior choice.[1][4][5] It attacks the ethyl chloroformate to form a highly reactive N-acylpyridinium salt intermediate.[1][5] This intermediate is much more electrophilic than ethyl chloroformate itself, leading to a dramatic increase in the reaction rate with the N-methoxyaniline. Using a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a weaker base like triethylamine can also provide significant rate enhancement.

  • Reaction Temperature: Acylation reactions are often started at 0 °C to control the initial exotherm, but failure to warm the reaction can lead to excessively long run times.[6]

    • Optimization: A common strategy is to add the ethyl chloroformate dropwise at 0 °C and then allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.[7] For particularly stubborn reactions, gentle heating to 40-50 °C can be effective, but this should be monitored carefully for side product formation.[8]

  • Solvent Selection: The solvent must be aprotic and anhydrous. The polarity can influence reaction rates.

    • Common Choices: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent first choices. DCM is often preferred for its ability to dissolve a wide range of reactants and intermediates.[3]

    • Alternative: Acetonitrile (MeCN) can sometimes accelerate reactions involving charged intermediates.

Q2: I'm observing multiple spots on my TLC plate besides the product and starting material. What are the likely side products and how can I prevent them?

Side product formation is often linked to the reactivity of the reagents and impurities.

  • Hydrolysis of Ethyl Chloroformate: If there is moisture in your reagents or solvent, ethyl chloroformate will hydrolyze to produce ethanol and HCl, which can lead to other downstream reactions and reduce your yield.

    • Solution: Always use anhydrous solvents. Ensure your glassware is oven-dried or flame-dried before use. Use freshly opened or properly stored ethyl chloroformate.

  • Double Acylation/Related Impurities: While less common for N-methoxyaniline, related aniline syntheses can sometimes see side reactions at the aromatic ring if conditions are too harsh (e.g., Friedel-Crafts type reactions), though this is unlikely without a Lewis acid.[9] More likely are products from the degradation of the N-methoxyaniline starting material, which can be unstable.

    • Solution: Use high-purity starting materials. N-methoxyaniline can degrade on storage; verify its purity by NMR or GC-MS before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

Q3: Is it better to use an inorganic base like K₂CO₃ or an organic base like pyridine?

For this specific transformation, an organic base like pyridine is generally superior for accelerating the reaction.

  • Inorganic Bases (K₂CO₃, NaHCO₃): These are primarily HCl scavengers. Their low solubility in common organic solvents (like DCM and THF) can result in a heterogeneous reaction mixture, leading to slower reaction rates due to mass transfer limitations. They are better suited for reactions in more polar solvents like DMF or for substrates that are sensitive to more basic conditions.[10]

  • Pyridine: As mentioned, pyridine's ability to act as a nucleophilic catalyst makes it highly effective at reducing reaction times for acylations with chloroformates.[1][4][5]

Section 3: Mechanistic Insights & Visualizations

Understanding the reaction mechanism clarifies why certain choices are critical for success. The use of pyridine introduces a catalytic cycle that dramatically enhances the electrophilicity of the acylating agent.

Reaction Acceleration with Pyridine

The diagram below illustrates the dual role of pyridine as both a nucleophilic catalyst and an acid scavenger, which is key to reducing reaction time.

ReactionMechanism Figure 1: Catalytic Role of Pyridine cluster_activation Activation Step cluster_acylation Acylation Step (Fast) EtO_COCl Ethyl Chloroformate AcylPyr N-Acylpyridinium Salt (Highly Reactive) EtO_COCl->AcylPyr + Pyridine Py Pyridine (Catalyst) NMA N-Methoxyaniline Product This compound NMA->Product + AcylPyr Byproduct Pyridine·HCl Product->Byproduct + Pyridine (Base) AcylPyr->Product

Caption: Figure 1: Catalytic Role of Pyridine

Section 4: Optimized Protocol and Data

This section provides a detailed, optimized protocol designed to achieve a reaction time of 2-4 hours at room temperature.

Optimized Experimental Protocol
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction flask under a positive pressure of dry nitrogen or argon.

    • Use anhydrous dichloromethane (DCM) as the solvent.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add N-methoxyaniline (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Add dry pyridine (1.2 eq) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Electrophile:

    • Add ethyl chloroformate (1.1 eq) dropwise via syringe to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

    • A white precipitate (pyridinium hydrochloride) will likely form during the addition.[6]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

    • Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the N-methoxyaniline is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography if necessary.

Comparative Data on Reaction Conditions

The following table summarizes expected outcomes based on different reaction parameters.

Base (1.2 eq) Solvent Temperature Typical Reaction Time Notes
TriethylamineDCM0 °C → RT8 - 16 hoursStandard non-catalytic conditions. Often sluggish.
K₂CO₃Acetonitrile50 °C6 - 12 hoursHeterogeneous reaction, requires heating to be effective.
Pyridine DCM 0 °C → RT 2 - 4 hours Recommended. Nucleophilic catalysis significantly accelerates the reaction. [1][5]
PyridineTHF0 °C → RT3 - 5 hoursGood alternative if DCM is not suitable for the substrate.

Section 5: Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues with your synthesis.

TroubleshootingWorkflow start Start: Reaction is Slow (>8h) or Low Yield q_base What base are you using? start->q_base a_tea Triethylamine / Hünig's Base q_base->a_tea Non-catalytic a_pyr Pyridine q_base->a_pyr Catalytic a_inorg Inorganic (e.g., K₂CO₃) q_base->a_inorg Heterogeneous sol_tea Issue: Non-catalytic base. Solution: Switch to Pyridine (1.2 eq) to enable nucleophilic catalysis. a_tea->sol_tea q_temp What is the reaction temperature? a_pyr->q_temp sol_inorg Issue: Heterogeneous reaction, mass transfer limited. Solution: Switch to Pyridine in DCM or heat current system to 50°C. a_inorg->sol_inorg q_pyr Reaction still slow with Pyridine? a_cold Maintained at 0°C q_temp->a_cold a_rt Warmed to Room Temp q_temp->a_rt sol_cold Issue: Insufficient thermal energy. Solution: Allow reaction to warm to RT after addition. Stir for 2-4h. a_cold->sol_cold q_reagents Reagents/Solvent anhydrous? a_rt->q_reagents a_wet No / Unsure q_reagents->a_wet a_dry Yes q_reagents->a_dry sol_wet Issue: Hydrolysis of ethyl chloroformate. Solution: Use oven-dried glassware and anhydrous solvents. Use fresh reagents. a_wet->sol_wet end Further optimization may require substrate-specific adjustments. a_dry->end

Caption: Figure 2: Troubleshooting Workflow

References

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. Journal of Organic Chemistry, 66(3), 1035-1037. [Link]

  • Snyder, H. R., & Speck, J. C. (1941). Ethyl n-methylcarbamate. Organic Syntheses, 21, 46. [Link]

  • Raiford, L. C., & Gundy, G. V. (1945). New Carbamates and Related Compounds. Journal of the American Chemical Society, 67(5), 884-886. [Link]

  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 832-836. [Link]

  • Moradi, M. (2018). The reaction of acid chloride and chloroformate with pyridine. ResearchGate. [Link]

  • Yang, X., & Liu, G. (2022). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]

  • Various Authors. (2016). What is the role of pyridine in the acetylations of alcohols? Reddit r/OrganicChemistry. [Link]

  • CN100349861C - Ethyl carbamate and its preparation method - Google P
  • LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Vacondio, F., Bassi, M., Silva, C., & Rivara, S. (2015). Synthesis of carbamates 7–9. ResearchGate. [Link]

  • Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

  • Various Authors. (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. [Link]

  • Not Voodoo. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Pearson Education. [Link]

  • Beaudry, C. M. (2011). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. SciSpace. [Link]

  • Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis.
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]

  • CN102372652A - Method for preparing N-substituted ethyl carbamate - Google P
  • Arora, A. (2017). (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET. YouTube. [Link]

  • Gholap, A. R. (2016). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]

  • Li, Y., & Wang, L. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(18), 12586-12594. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Amine Protection: Boc-Anhydride vs. Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selective modification of polyfunctional molecules is a cornerstone of synthesis. Amines, being ubiquitous and nucleophilic, often require transient masking to prevent unwanted side reactions. This guide provides an in-depth comparison of two of the most foundational amine protecting groups in the synthetic chemist's toolkit: the tert-butoxycarbonyl (Boc) group, installed using di-tert-butyl dicarbonate (Boc-anhydride), and the benzyloxycarbonyl (Cbz or Z) group, installed using benzyl chloroformate.

This document moves beyond a simple recitation of protocols. It is designed to provide field-proven insights into the causality behind experimental choices, empowering you to select the optimal protecting group strategy for your specific synthetic challenge.

The Strategic Imperative: Why Protect Amines?

In complex organic synthesis, an unprotected amine can be a liability. Its inherent nucleophilicity and basicity can lead to a host of undesired reactions, such as N-acylation, N-alkylation, or acid-base interactions that can disrupt carefully planned transformations elsewhere in the molecule. The ideal protecting group acts as a temporary, inert shield that is easily installed, stable to a range of reaction conditions, and, critically, can be removed selectively and cleanly without disturbing the rest of the molecular architecture. The choice between Boc and Cbz hinges on this principle of selective removal, a concept known as orthogonality .[1][2][3]

Mechanism and Application: A Tale of Two Reagents

The fundamental difference between Boc and Cbz lies in their deprotection mechanisms, which dictates their strategic use. The Boc group is acid-labile, while the Cbz group is cleaved by hydrogenolysis.[2] This orthogonality is the key to their widespread and often complementary use in multi-step synthesis.[1]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its broad stability and straightforward application.[4]

Protection Mechanism: The protection reaction proceeds via the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a mixed carbonate, which readily decomposes to the stable tert-butoxide, carbon dioxide, and the protonated amine. A base is typically required to neutralize the resulting ammonium salt and drive the reaction to completion.[4]

Figure 1: Boc Protection Mechanism.

Deprotection Mechanism: The cleavage of the Boc group is initiated by protonation of the carbamate carbonyl by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This facilitates the elimination of a highly stable tert-butyl carbocation, which is subsequently quenched to form isobutylene gas. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine as its ammonium salt.[5]

Boc Deprotection cluster_1 Boc Deprotection Mechanism ProtectedAmine R-NH-Boc Protonated R-NH-C(=O⁺H)O-tBu ProtectedAmine->Protonated + H⁺ CarbamicAcid R-NH-COOH Protonated->CarbamicAcid - t-Bu⁺ Byproducts Isobutylene + CO₂ Protonated->Byproducts AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation

Figure 2: Boc Deprotection Mechanism.
The Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic protecting group, particularly foundational in peptide chemistry. Its stability to acidic conditions makes it the ideal orthogonal partner to the Boc group.[2]

Protection Mechanism: Cbz protection is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃). The mechanism is a straightforward nucleophilic acyl substitution where the amine attacks the highly reactive acid chloride, displacing the chloride ion. The base is essential to neutralize the HCl generated during the reaction.[1]

Cbz Protection cluster_2 Cbz Protection Mechanism Amine R-NH₂ Product R-NH-Cbz Amine->Product Nucleophilic Acyl Substitution CbzCl Bn-O-CO-Cl CbzCl->Product HCl HCl Product->HCl forms

Figure 3: Cbz Protection Mechanism.

Deprotection Mechanism: The hallmark of the Cbz group is its facile removal under neutral conditions via catalytic hydrogenolysis. Using a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved. This generates toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine.[1][6]

Cbz Deprotection cluster_3 Cbz Deprotection Mechanism ProtectedAmine R-NH-Cbz CarbamicAcid R-NH-COOH ProtectedAmine->CarbamicAcid H₂, Pd/C Byproducts Toluene + CO₂ ProtectedAmine->Byproducts Amine R-NH₂ CarbamicAcid->Amine Decarboxylation

Figure 4: Cbz Deprotection Mechanism.

Head-to-Head Comparison: Performance and Stability

The choice between Boc₂O and Cbz-Cl is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule.

FeatureBoc (from Boc-Anhydride)Cbz (from Benzyl Chloroformate)Causality & Field Insights
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)Boc₂O is a stable, easy-to-handle solid. Cbz-Cl is a corrosive liquid that requires more careful handling.
Protection Conditions Base (e.g., Et₃N, NaOH, NaHCO₃) in various solvents (THF, Dioxane, H₂O).[4]Base (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic biphasic systems.[1]Both are robust, high-yielding reactions. Boc protection is often considered more flexible in terms of solvent choice.
Deprotection Method Strong Acid (TFA, HCl).[2]Catalytic Hydrogenolysis (H₂, Pd/C).[1]This is the core of their orthogonality. Cbz deprotection is milder if acid-sensitive groups are present.
Stability to Acids Labile. Cleaved by strong acids like TFA.[2]Stable. Generally stable to all but the harshest acidic conditions (e.g., HBr in Acetic Acid).[2]Choose Cbz if your subsequent steps require strong acid. Choose Boc if you need to deprotect without using hydrogenation.
Stability to Bases Stable. Resistant to most non-nucleophilic bases.[1]Stable. Resistant to hydrolysis under basic conditions.[1]Both are excellent choices for reactions involving bases like NaOH, LDA, or Grignard reagents.
Stability to Reductants Stable to catalytic hydrogenation.[2]Labile. Cleaved by catalytic hydrogenation.[1]CRITICAL: Do not use Cbz if your synthesis involves reducing a double bond or nitro group via hydrogenation. Boc is the clear choice here.
Stability to Nucleophiles Stable. [1]Stable. [1]Both carbamates are relatively non-electrophilic and resist attack by common nucleophiles.

Experimental Data: A Comparative Analysis

To provide a tangible comparison, the following table summarizes typical yields for the protection of representative aliphatic and aromatic amines using both methods, as reported in the literature.

SubstrateProtecting ReagentConditionsYield (%)Reference
Aniline Boc₂ODioxane / 10% aq. AcOH (1:1), rt, overnight99%[6]
Aniline Cbz-ClDioxane / 10% aq. AcOH (1:1), rt, overnight99%[6]
4-Nitroaniline Boc₂ODioxane / 10% aq. AcOH (1:1), rt, overnight99%[6]
4-Nitroaniline Cbz-ClDioxane / 10% aq. AcOH (1:1), rt, overnight99%[6]
Benzylamine Boc₂OH₂O:Acetone (9.5:0.5), rt, 10 min96%[5]
Benzylamine Cbz-ClCH₂Cl₂/aq. NaHCO₃, 0 °C to rt, 3 h>95% (typical)[Based on similar procedures]

As the data from Perron et al. illustrates, both reagents can be highly effective for protecting a range of amines, often providing near-quantitative yields under optimized conditions.[6] The decision, therefore, rarely comes down to the efficiency of the protection step itself, but rather to the planned deprotection and subsequent transformations.

Strategic Selection & Orthogonal Protection

The true power of these protecting groups is realized when they are used in concert to selectively unmask different amines in the same molecule. This is the essence of an orthogonal protection strategy.

Orthogonal Strategy Start H₂N-R-NH₂ Protected Boc-HN-R-NH-Cbz Start->Protected Step 1: Protect both amines Deprotect_Boc H₂N-R-NH-Cbz Protected->Deprotect_Boc Step 2a: Add TFA/HCl (Selective Boc Removal) Deprotect_Cbz Boc-HN-R-NH₂ Protected->Deprotect_Cbz Step 2b: Add H₂/Pd-C (Selective Cbz Removal) Modify_A X-HN-R-NH-Cbz Deprotect_Boc->Modify_A Step 3a: Modify free amine Modify_B Boc-HN-R-NH-Y Deprotect_Cbz->Modify_B Step 3b: Modify free amine

Figure 5: Orthogonal Strategy Workflow.

Scenario: Imagine a synthesis requiring the selective functionalization of a diamine.

  • Protection: One amine can be protected with Boc₂O and the other with Cbz-Cl.

  • First Deprotection & Modification: Treatment with strong acid (e.g., TFA) will selectively cleave the Boc group, leaving the Cbz group intact. The newly freed amine can then be modified (e.g., acylated, alkylated).[7]

  • Second Deprotection & Modification: Subsequently, the Cbz group can be removed by catalytic hydrogenolysis, exposing the second amine for a different modification. This selective, stepwise approach would be impossible without orthogonal protecting groups.

Detailed Experimental Protocols

These protocols are representative and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Boc Protection of an Aromatic Amine[6]
  • Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous acetic acid.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.04 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography if necessary.

Protocol 2: General Procedure for N-Cbz Protection of an Aromatic Amine[6]
  • Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous acetic acid.

  • Reagent Addition: Add benzyl chloroformate (1.04 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Deprotection of an N-Boc Protected Amine
  • Setup: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting amine TFA salt can often be used directly or neutralized with a base (e.g., saturated aq. NaHCO₃) and extracted into an organic solvent.

Protocol 4: Deprotection of an N-Cbz Protected Amine[4]
  • Setup: Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Reaction: Purge the flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus (1 atm pressure is usually sufficient). Stir the suspension vigorously at room temperature for 2-16 hours until TLC indicates complete consumption of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion and Final Recommendations

Both Boc-anhydride and benzyl chloroformate are indispensable reagents for amine protection. The choice is not about which is "better," but which is strategically correct for a given multi-step synthesis.

  • Choose Boc-anhydride (Boc₂O) when your synthetic route involves catalytic hydrogenation for other transformations (e.g., reduction of alkenes, alkynes, or nitro groups) or when a simple, acid-mediated deprotection is desired at the end of a sequence.

  • Choose Benzyl Chloroformate (Cbz-Cl) when your molecule contains acid-sensitive functional groups (e.g., tert-butyl esters, acetals) or when you need to perform reactions under strongly acidic conditions while the amine remains protected.

The true mastery of these tools lies in understanding their orthogonal relationship. By leveraging the acid-lability of Boc and the hydrogenolysis-lability of Cbz, chemists can design elegant and efficient synthetic routes to complex, polyfunctional molecules that are central to research and drug development.

References

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Simple and Efficient Protection Procedure for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(40), 6939-6950. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • El-Faham, A., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(9), 437-455. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

  • Belhadj, T., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235. [Link]

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A Comparative Guide to the Validation of an HPLC Method for Ethyl N-Phenylmethoxycarbamate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of ethyl N-phenylmethoxycarbamate, a key chemical moiety. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), this document will not only detail the necessary validation parameters but also explore the scientific rationale behind the experimental designs and acceptance criteria.[1][2][3][4]

The Foundational Role of Method Validation

Before delving into the specifics of the HPLC method, it is crucial to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This process provides a high degree of assurance that the method will consistently produce a result that is accurate, reliable, and reproducible. For drug development professionals, a validated analytical method is a cornerstone of regulatory submissions and ensures the quality and safety of the final product.[6]

Chromatographic Conditions: A Comparative Overview

The selection of appropriate chromatographic conditions is the first critical step in developing a reliable HPLC method. For this compound, a non-polar compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. Below is a comparison of two potential starting points for method development.

ParameterMethod A (Rapid Analysis)Method B (High Resolution)Justification
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 5 µmMethod A prioritizes speed with a shorter column and smaller particle size, suitable for high-throughput screening. Method B offers superior separation efficiency with a longer column, ideal for complex matrices or closely eluting impurities.[7]
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)The choice of organic modifier and its ratio to the aqueous phase is critical for achieving optimal retention and selectivity. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.
Flow Rate 0.5 mL/min1.0 mL/minThe flow rate is adjusted based on the column dimensions to maintain optimal linear velocity and efficiency.
Detection UV at 254 nmUV at 254 nmThis compound possesses a chromophore that allows for UV detection. 254 nm is a common wavelength for aromatic compounds.
Column Temp. 30°C35°CMaintaining a constant column temperature is crucial for reproducible retention times.[8]
Injection Vol. 5 µL10 µLThe injection volume is optimized to provide an adequate response without overloading the column.

For the remainder of this guide, we will proceed with the validation of Method B , as its higher resolving power makes it more suitable for a comprehensive validation study that includes the assessment of potential impurities and degradation products.

The Pillars of HPLC Method Validation

A comprehensive HPLC method validation is built upon several key performance parameters. The following sections will detail the experimental protocols and acceptance criteria for each, in accordance with ICH Q2(R1) guidelines.[1]

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[2][9][10] Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample.[11]

  • Blank Analysis: Analyze a sample of the mobile phase to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis (if applicable): For drug product analysis, analyze a placebo sample (containing all excipients except the API) to demonstrate the absence of interference.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[5] Analyze the stressed samples to ensure that the main peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

  • No significant interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be spectrally pure in the presence of its degradation products and excipients. The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 80% to 120% of the target concentration for an assay).

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
80......
90......
100......
110......
120......
  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[12][14]

  • The y-intercept should be close to zero.

  • A visual inspection of the calibration curve should confirm a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically determined by recovery studies.

  • Prepare samples by spiking a known amount of this compound into a placebo matrix (if applicable) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
8080......
100100......
120120......
  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[15]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[16]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[1]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility (Inter-laboratory precision): Assessed by means of an inter-laboratory trial, typically not required for methods intended for use within a single laboratory.[1]

ParameterAnalyst 1 / Day 1 / Instrument 1Analyst 2 / Day 2 / Instrument 2
Replicate 1......
Replicate 2......
Replicate 3......
Replicate 4......
Replicate 5......
Replicate 6......
Mean ......
Std. Dev. ......
% RSD ......
  • The relative standard deviation (%RSD) for repeatability and intermediate precision should not be more than 2.0%.[15][17]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13][19]

Several methods can be used to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.[18][20][21]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[22]

  • The LOQ must be demonstrated to have acceptable precision and accuracy. The %RSD for replicate injections at the LOQ concentration should typically be ≤ 10%.[5]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][23]

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution of this compound under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

Parameter VariedModificationRetention TimePeak AreaResolution
Flow Rate+10% (1.1 mL/min).........
-10% (0.9 mL/min).........
Mobile Phase Composition±2% Organic.........
Column Temperature±5°C.........
  • The system suitability parameters should remain within the established acceptance criteria for all varied conditions, demonstrating the method's robustness.

System Suitability Testing: The Daily Checkpoint

System suitability testing (SST) is an integral part of any analytical method and is performed prior to and during the analysis of samples to ensure the continued performance of the chromatographic system.[24][25][26]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area (n=5) ≤ 2.0%Demonstrates the precision of the injection system.
Resolution (Rs) > 2.0 (between analyte and closest eluting peak)Ensures adequate separation from potential interferences.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagrams illustrate the overall workflow and the interconnectedness of the validation parameters.

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Final Reporting Chromatographic_Conditions Define Chromatographic Conditions Validation_Protocol Develop Validation Protocol (ICH Q2(R1)) Chromatographic_Conditions->Validation_Protocol Input Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Data Compilation

Caption: Overall HPLC Method Validation Workflow.

Interrelationship_of_Validation_Parameters Core_Method Validated HPLC Method Robustness Robustness Core_Method->Robustness System_Suitability System Suitability Core_Method->System_Suitability Specificity Specificity Specificity->Core_Method Linearity Linearity Linearity->Core_Method Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Core_Method Accuracy->Range Precision->Core_Method Precision->Range Range->Core_Method LOD_LOQ LOD & LOQ LOD_LOQ->Core_Method

Caption: Interrelationship of Validation Parameters.

Conclusion

The validation of an HPLC method for the quantification of this compound is a systematic and scientifically rigorous process. By adhering to the principles outlined in the ICH Q2(R1) guideline and meticulously executing the experimental protocols for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a reliable and defensible analytical method. This, in turn, ensures the quality and consistency of data throughout the drug development lifecycle, from early-stage research to final product release. The use of system suitability testing as a daily performance check further guarantees the integrity of the analytical results.

References

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A Senior Application Scientist's Guide to Catalyst Efficacy in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of carbamates is a fundamental transformation. The carbamate moiety is a cornerstone in a vast array of pharmaceuticals and functional materials. The pursuit of efficient, selective, and sustainable methods for their synthesis has led to the exploration of a diverse landscape of catalytic systems. This guide provides an in-depth comparison of the efficacy of different catalysts for carbamate synthesis, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal catalytic strategy for their specific needs.

The Landscape of Carbamate Synthesis: Beyond Traditional Routes

Historically, the synthesis of carbamates has been dominated by methods employing hazardous reagents like phosgene and isocyanates.[1] Modern catalysis has paved the way for safer and more sustainable alternatives, primarily revolving around the utilization of carbon dioxide (CO2) as a C1 building block or the transcarbamoylation of urea and its derivatives.[1][2] The efficacy of these processes hinges critically on the choice of catalyst. This guide will dissect and compare the performance of three major classes of catalysts: homogeneous metal complexes, heterogeneous catalysts, and organocatalysts.

Homogeneous Metal Catalysis: Precision and High Activity

Homogeneous metal catalysts, typically organometallic complexes soluble in the reaction medium, offer the advantage of well-defined active sites, leading to high activity and selectivity.[3]

Mechanistic Rationale: The Lewis Acid Activation Pathway

The predominant mechanism for many homogeneous metal catalysts in carbamate synthesis from alcohols and urea or amines and CO2 involves Lewis acid activation. The metal center coordinates to a carbonyl group (from urea, a carbamate intermediate, or CO2), enhancing its electrophilicity and facilitating nucleophilic attack by an alcohol or amine.

For the synthesis from CO2, an amine, and an alkyl halide, the reaction is thought to proceed through the formation of a carbamate anion intermediate.[4]

Diagram: Generalized Mechanism of Lewis Acid-Catalyzed Carbamate Synthesis

Homogeneous Metal Catalysis Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Substrate Activated Substrate (e.g., Urea-Metal Complex) Catalyst->Activated_Substrate Coordination Carbamate_Product Carbamate Activated_Substrate->Carbamate_Product Nucleophilic Attack Carbamate_Product->Catalyst Product Release Nucleophile Alcohol/Amine Nucleophile->Activated_Substrate Substrate Urea/CO2 Substrate->Activated_Substrate

Caption: A simplified catalytic cycle for homogeneous metal-catalyzed carbamate synthesis.

Performance Comparison of Selected Homogeneous Metal Catalysts

The following table summarizes the performance of various homogeneous metal catalysts in carbamate synthesis. It is crucial to note that direct comparisons are challenging due to variations in reaction conditions across different studies.

CatalystReactantsProductConditionsYield (%)Reference
Indium Triflate Alcohols, UreaPrimary CarbamatesSolvent-free, 120-130 °CGood to Excellent[1]
Tin(II) Catalysts Alcohols, Phenyl CarbamateVarious CarbamatesToluene, 90 °CGood[1]
Copper(II) Catalysts Racemic α-hydroxy γ-lactones, IsocyanatesEnantioenriched CarbamatesCH2Cl2High enantioselectivity[5]
Zirconium(IV) Catalysts Dialkyl Carbonates/Carbamates, AminesCarbamates/UreasMicrowave irradiation-
Iron-Pincer Complex Formamides, AlcoholsN-alkyl/aryl CarbamatesHigh temperature-[6]

Expert Insights: The choice of metal and ligand is critical. For instance, indium triflate is an effective and eco-friendly catalyst for the synthesis of primary carbamates from alcohols and urea.[1] For enantioselective syntheses, chiral copper(II) complexes have demonstrated remarkable activity and selectivity.[5] The iron-pincer complex showcases an alternative pathway via dehydrogenation of formamides, forming a transient isocyanate intermediate.[6]

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly attractive for industrial applications due to their ease of separation and potential for recycling.[7]

Mechanistic Considerations: Surface-Mediated Reactions

In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. For carbamate synthesis, this often involves the adsorption of reactants onto active sites, which can be acidic, basic, or a combination of both. For instance, in the synthesis of N-substituted carbamates from amines, urea, and alcohols over a TiO2-Cr2O3/SiO2 catalyst, the acidic and basic sites on the catalyst surface are believed to be crucial for its high activity.[8]

Diagram: Conceptual Workflow for Heterogeneous Catalysis

Heterogeneous Catalysis Workflow Reactants Reactants in Solution Adsorption Adsorption Reactants->Adsorption Catalyst_Surface Heterogeneous Catalyst Surface Surface_Reaction Surface Reaction Catalyst_Surface->Surface_Reaction Catalyst_Recovery Catalyst Recovery (Filtration/Centrifugation) Catalyst_Surface->Catalyst_Recovery Adsorption->Catalyst_Surface Desorption Desorption Surface_Reaction->Desorption Products Products in Solution Desorption->Products

Caption: A generalized workflow for a heterogeneously catalyzed reaction.

Performance of Selected Heterogeneous Catalysts
CatalystReactantsProductConditionsYield (%)Key FeaturesReference
TiO2-Cr2O3/SiO2 Amines, Urea, AlcoholsN-substituted CarbamatesOptimized conditions95-98Reusable[8]
Polymer-supported DBU (PS-DBU) Amines, CO2, Alkyl HalidesVarious Carbamates1 atm CO2, Room Temp.Moderate to GoodReusable, mild conditions[1]
Graphene oxide-based zinc composite CO2 fixationCarbamatesLow pressure and temperature-Environmentally benign[4]
Li_xM_xO2 Binary Oxides Organic dicarbonate, Organic amineAromatic Carbamates130-150 °C-Mild conditions[9]

Expert Insights: Heterogeneous catalysts offer a practical advantage for large-scale synthesis. The TiO2-Cr2O3/SiO2 system demonstrates excellent yields for N-substituted carbamates.[8] The use of polymer-supported organocatalysts, such as PS-DBU, bridges the gap between homogeneous and heterogeneous catalysis, offering high activity under mild conditions with the benefit of recyclability.[1]

Organocatalysis: Metal-Free and Versatile

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a metal-free alternative.[10]

Mechanistic Principles: The Role of Superbases and Bifunctional Catalysts

In the context of carbamate synthesis from CO2 and amines, strong organic bases, often termed "superbases" like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), play a crucial role. Mechanistic studies suggest that the superbase does not directly transfer CO2 but rather facilitates the deprotonation of the amine as it attacks a free CO2 molecule.[11] Bifunctional organocatalysts, possessing both a Brønsted acid and a Lewis base moiety, have been designed for enantioselective carbamate synthesis. These catalysts can stabilize the carbamic acid intermediate and activate it for subsequent cyclization.[6]

Diagram: DBU-Mediated Carbamate Formation from CO2 and Amine

Organocatalysis Mechanism cluster_1 DBU-Catalyzed Carbamate Formation Amine R2NH Carbamic_Acid R2NCOOH Amine->Carbamic_Acid + CO2 CO2 CO2 DBU DBU DBUH [DBU-H]+ Carbamate_Anion R2NCOO- Carbamic_Acid->Carbamate_Anion + DBU Carbamate_Product R2NCOOR' Carbamate_Anion->Carbamate_Product + R'X Alkyl_Halide R'X

Caption: Proposed role of DBU in the formation of carbamates from amines and CO2.

Performance of Selected Organocatalysts
CatalystReactantsProductConditionsYield (%)Key FeaturesReference
DBU Aniline, Butyl bromide, CO2N-phenyl butylcarbamate70 °C, 3 bar, continuous flow45-92Catalyst-free (DBU as base)[4][12]
Bifunctional bis(amidine)-triflimidic acid Unsaturated basic amines, CO2Cyclic CarbamatesToluene, waterGoodHigh enantioselectivity[6]
[DBUH][OAc] (Ionic Liquid) Amine, CO2, Silicate esterCarbamates150 °C, 5 MPa CO2up to 96Task-specific ionic liquid[13]

Expert Insights: Organocatalysis provides a powerful platform for metal-free carbamate synthesis. The continuous-flow synthesis using DBU as a strong base is a notable example of a process that avoids traditional catalysts.[4][12] For asymmetric synthesis, the development of bifunctional organocatalysts has enabled the production of chiral cyclic carbamates with high enantioselectivity.[6] Task-specific ionic liquids, such as [DBUH][OAc], also show great promise as effective catalysts.[13]

Experimental Protocol: A Framework for Catalyst Screening

To ensure the trustworthiness and reproducibility of catalyst evaluation, a standardized experimental protocol is paramount. The following provides a general framework for screening the efficacy of different catalysts for carbamate synthesis from an amine, an alcohol, and urea as a model reaction.

Materials and Equipment
  • Reactants: Amine (e.g., aniline), alcohol (e.g., benzyl alcohol), urea. All reactants should be of high purity and dried if necessary.

  • Catalysts: A selection of homogeneous, heterogeneous, and organocatalysts to be tested.

  • Solvent: Anhydrous solvent (e.g., toluene, acetonitrile).

  • Reaction Vessel: Schlenk tube or a multi-well reactor plate for parallel screening.

  • Heating and Stirring: Hot plate with a magnetic stirrer or a heating block.

  • Analytical Equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for quantitative analysis, and GC-MS or LC-MS for product identification.

General Screening Procedure
  • Catalyst Preparation: Prepare stock solutions of homogeneous and organocatalysts in the chosen solvent. For heterogeneous catalysts, weigh the required amount directly into the reaction vessels.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), add the amine, alcohol, and urea to the reaction vessel containing the catalyst.

  • Reaction Execution: Add the solvent and stir the mixture at the desired temperature for a set period.

  • Sampling and Analysis: At regular intervals, take aliquots from the reaction mixture, quench the reaction (e.g., by rapid cooling and dilution), and analyze by GC or HPLC to determine the conversion of reactants and the yield of the carbamate product.

  • Product Identification: Confirm the identity of the product using GC-MS or LC-MS.

  • Data Analysis: Plot the yield of carbamate as a function of time for each catalyst to determine the reaction rate. Compare the final yields and selectivities of the different catalysts.

Diagram: Experimental Workflow for Catalyst Screening

Catalyst Screening Workflow Setup Reaction Setup (Reactants + Catalyst + Solvent) Reaction Controlled Reaction (Temperature, Time, Stirring) Setup->Reaction Sampling Aliquoting at Time Intervals Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Quantitative Analysis (GC/HPLC) Quenching->Analysis Data_Processing Data Processing and Comparison Analysis->Data_Processing

Caption: A systematic workflow for the comparative screening of catalysts.

Conclusion and Future Outlook

The choice of catalyst for carbamate synthesis is a critical decision that significantly impacts the efficiency, selectivity, and sustainability of the process.

  • Homogeneous metal catalysts offer high activity and selectivity due to their well-defined nature, making them ideal for complex and stereoselective syntheses.

  • Heterogeneous catalysts provide practical advantages in terms of catalyst recovery and reuse, making them suitable for large-scale industrial applications.

  • Organocatalysts represent a powerful, metal-free alternative, with the ability to perform under mild conditions and achieve high enantioselectivity.

The future of carbamate synthesis will likely see a convergence of these fields, with the development of hybrid catalysts, such as supported organocatalysts, that combine the advantages of both homogeneous and heterogeneous systems. Furthermore, the continued exploration of reactions in continuous-flow reactors and the use of advanced computational tools for catalyst design will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this vital class of compounds. This guide serves as a foundational resource to navigate the current catalytic landscape and to inspire further innovation in the field.

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  • Berlinguette, C. P., & Karia, R. (2026). Solution and Active Site Speciation Drive Selectivity for Electrocatalytic Reactive Carbon Capture in Diethanolamine over Ni–N–C Catalysts. Journal of the American Chemical Society. [Link]

  • Dondoni, A., & Massi, A. (2009). Organocatalysis in Organic Synthesis. Journal of the American Chemical Society, 131(50), 17992-17993. [Link]

  • Della Monica, F., & Aresta, M. (2021). Recent Advances in the Chemistry of Metal Carbamates. PMC. [Link]

  • Wang, Y., et al. (2024). Recent Advances in Carbon-Based Catalysts for Heterogeneous Asymmetric Catalysis. Molecules, 29(1), 1-23. [Link]

  • He, J., et al. (2022). Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering, 10(37), 12266-12275. [Link]

  • Wang, Z., & Chen, G. (2012). Combining transition metal catalysis and organocatalysis – an update. Chemical Society Reviews, 41(24), 8065-8077. [Link]

  • Al-Monaier, S. M., et al. (2021). Heterogeneous catalysts for production of chemicals using carbon dioxide as raw material: A review. Renewable and Sustainable Energy Reviews, 148, 111298. [Link]

  • de Souza, A. B., & Pilli, R. A. (2022). Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis. Chemical Communications, 58(80), 11215-11227. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Ethyl N-Phenylmethoxycarbamate by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides an in-depth technical comparison for assessing the purity of ethyl N-phenylmethoxycarbamate, a key building block in various synthetic pathways. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also presenting a comparative analysis with High-Performance Liquid Chromatography (HPLC). This document is designed to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Critical Role of Purity in Drug Development

This compound, with its unique carbamate functionality, serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of impurities, even in trace amounts, can have significant repercussions on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent purity thresholds, making the development of accurate and precise analytical methods a critical step in the drug development pipeline.

GC-MS: A Powerful Tool for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1] Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it a gold standard for purity analysis in many applications.[2]

Why GC-MS for this compound?

The choice of GC-MS for analyzing this compound is predicated on its anticipated volatility and thermal stability. The methoxy and ethyl groups contribute to a molecular weight and polarity that are generally amenable to gas chromatography. The mass spectrometer provides an orthogonal detection method, offering structural information that is invaluable for the unambiguous identification of the main component and any potential impurities.

However, a critical consideration for carbamates is their potential for thermal degradation in the hot GC inlet.[3] This necessitates careful method development to ensure that the observed impurities are genuine components of the sample and not artifacts of the analytical process.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity assessment method begins with an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities (from starting materials and side reactions) and degradation products.

Based on common synthetic routes for N-aryl carbamates, such as the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate in the presence of an alcohol, potential process-related impurities for this compound could include:

  • Unreacted Starting Materials: Phenylhydroxylamine, ethyl chloroformate (or related activating agent), and any unreacted precursors to phenylhydroxylamine.

  • Side-Reaction Products: Diethyl carbonate (from the reaction of ethyl chloroformate with ethanol), and N,N'-diphenylurea derivatives (if trace water is present).

  • Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the coupling reaction.[4]

Degradation products could arise from thermal stress during the GC analysis or from improper storage. A known thermal decomposition pathway for similar carbamates involves the formation of N-alkylanilines, carbon dioxide, and alkenes.[5]

Proposed GC-MS Method for Purity Assessment

The following is a proposed GC-MS method for the analysis of this compound, based on established methods for similar carbamate compounds and general chromatographic principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[6][7][8]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • Prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CA balance between ensuring complete volatilization and minimizing thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA typical temperature program to elute the target analyte and potential impurities.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and reliable mass detection.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-450A wide enough range to capture the molecular ion and key fragments.
Data Analysis and Interpretation

The primary objective is to separate the main peak of this compound from all impurity peaks. The identity of the main peak should be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

Mass Spectral Fragmentation of this compound:

  • Molecular Ion [M]+•: The intact molecule with one electron removed.

  • [M - OCH3]+: Loss of the methoxy radical.

  • [M - OC2H5]+: Loss of the ethoxy radical.

  • [C6H5NCO]+•: Phenyl isocyanate radical cation, a common fragment for N-phenyl carbamates.

  • [C6H5NH]+•: Aniline radical cation.

  • [C2H5O]+: Ethoxy cation.

  • [C6H5]+: Phenyl cation.

The presence of these characteristic fragments provides a high degree of confidence in the identification of the main peak.

Comparative Analysis: GC-MS vs. HPLC-UV/MS

While GC-MS is a powerful technique, High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometric detector, presents a viable alternative, particularly if the compound exhibits thermal instability.[10]

Workflow Comparison

The following diagrams illustrate the typical workflows for purity analysis by GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve in Volatile Solvent injection Vaporization in Inlet prep->injection Injection separation Separation on GC Column injection->separation Transfer detection Ionization & Mass Analysis (MS) separation->detection Elution analysis Chromatogram & Mass Spectrum Interpretation detection->analysis Data Acquisition

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Analysis prep_hplc Dissolve in Mobile Phase injection_hplc Injection into Liquid Stream prep_hplc->injection_hplc Injection separation_hplc Separation on HPLC Column injection_hplc->separation_hplc Elution detection_hplc UV or MS Detection separation_hplc->detection_hplc Flow analysis_hplc Chromatogram Interpretation detection_hplc->analysis_hplc Data Acquisition

HPLC Experimental Workflow
Quantitative Performance Comparison

The following table provides a comparative overview of the expected performance of GC-MS and HPLC for the purity analysis of this compound. The values for HPLC-MS/MS are based on a study of ethyl carbamate in soy sauce, which demonstrated higher sensitivity compared to GC-MS for that specific application.[11]

ParameterGC-MSHPLC-UVHPLC-MS/MSRationale & Justification
Applicability Volatile & Thermally Stable CompoundsNon-volatile & Thermally Labile CompoundsWide range, including polar and non-volatile compoundsGC-MS requires volatilization, which can degrade thermally sensitive molecules. HPLC operates at or near ambient temperature.[1][10]
Selectivity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)Very High (based on retention time and MS/MS transitions)Mass spectrometry provides structural information, significantly enhancing selectivity over UV detection.[2][11]
Sensitivity (LOD/LOQ) Good (ppb level)Moderate (ppm level)Excellent (sub-ppb level)HPLC-MS/MS often provides the highest sensitivity due to the specificity of multiple reaction monitoring (MRM).[11]
Linearity Excellent (typically R² > 0.99)Excellent (typically R² > 0.99)Excellent (typically R² > 0.999)Both techniques generally exhibit excellent linearity over a defined concentration range.[11]
Precision (RSD) < 5%< 2%< 5%Both techniques are capable of high precision with proper method validation.
Throughput ModerateHighHighHPLC methods can often be faster than GC methods, which may require longer run times and cooling periods.[11]

Conclusion and Recommendations

For the purity assessment of this compound, GC-MS is a highly recommended technique due to its excellent resolving power and the definitive structural information provided by the mass spectrometer. The proposed GC-MS method provides a solid starting point for method development and validation.

However, it is crucial to perform a thorough forced degradation study to assess the thermal stability of the analyte under the chosen GC conditions. If significant on-column degradation is observed, HPLC with UV or MS detection should be considered as the primary alternative . An HPLC-MS/MS method, in particular, would offer superior sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities.

Ultimately, the choice between GC-MS and HPLC will depend on the specific characteristics of the this compound sample, the nature of the expected impurities, and the required level of sensitivity. A comprehensive method validation, in accordance with ICH guidelines, is essential to ensure the reliability and accuracy of the chosen analytical procedure.

References

  • Anastassiades, M., et al. (2010). Recent Developments in QuEChERS Methodology for Pesticide Multiresidue Analysis. Pesticide Chemistry, 5884–5896. Available at: [Link]

  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. Available at: [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • Park, S. K., et al. (2014). Analysis of ethyl carbamate in Korean soy sauce using high-performance liquid chromatography with fluorescence detection or tandem mass spectrometry and gas chromatography with mass spectrometry. Food Chemistry, 153, 26-32. Available at: [Link]

  • ACS Publications. (1970). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry. Available at: [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉 Chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. Available at: [Link]

  • CSIRO Publishing. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • MDPI. (n.d.). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available at: [Link]

  • ResearchGate. (2014). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 2.2.28. Gas chromatography. Available at: [Link]

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A Senior Application Scientist's Guide to N-Alkoxycarbonylating Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selective protection of amine functionalities is a cornerstone of successful organic synthesis. The nucleophilic and basic nature of amines necessitates their temporary masking to prevent undesired side reactions during subsequent synthetic transformations.[1] Among the myriad of strategies for amine protection, N-alkoxycarbonylation stands out for its reliability and versatility. This guide provides an in-depth comparative study of the most common N-alkoxycarbonylating reagents, offering field-proven insights and experimental data to inform your selection process and optimize your synthetic outcomes.

The Indispensable Role of Amine Protection

In the intricate landscape of multi-step organic synthesis, the presence of multiple reactive functional groups presents a significant challenge.[1] Amines, being nucleophilic, can readily react with electrophiles, leading to a loss of selectivity and the formation of unwanted byproducts.[1] The introduction of a temporary protecting group, such as an alkoxycarbonyl group, transforms the amine into a less reactive carbamate, thereby ensuring that other desired reactions can proceed with high fidelity.[1][2] An ideal protecting group strategy involves the easy and high-yielding introduction of the group, its stability under various reaction conditions, and its clean and selective removal when no longer needed.[1][3]

The Workhorses: A Comparative Analysis of Common N-Alkoxycarbonylating Reagents

The selection of an appropriate N-alkoxycarbonylating reagent is dictated by the specific requirements of the synthetic route, including the stability of the substrate to acidic or basic conditions and the presence of other functional groups. The three most widely employed reagents in this class are di-tert-butyl dicarbonate (Boc₂O), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and benzyl chloroformate (Cbz-Cl).

Di-tert-butyl Dicarbonate (Boc₂O)

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and cleavage under mild acidic conditions.[4]

Mechanism of Protection: The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of Boc-anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which subsequently decomposes to isobutylene and carbon dioxide. The reaction is typically carried out in the presence of a base, such as a hydroxide or bicarbonate, to neutralize the liberated acid.

Caption: Mechanism of N-Boc protection.

Experimental Considerations: Boc protection is versatile, with high yields typically achieved under mild conditions.[4] Common solvents include tetrahydrofuran (THF), water, or a mixture of the two.[4] The choice of base is often sodium bicarbonate or sodium hydroxide.[4]

Deprotection: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched.

9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its lability under basic conditions, which allows for orthogonal protection strategies with acid-labile groups like Boc.[4][]

Mechanism of Protection: The amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of a carbamate and the liberation of hydrochloric acid, which is neutralized by a base.

Caption: Mechanism of N-Fmoc protection.

Experimental Considerations: The protection is typically carried out using Fmoc-Cl or the more stable Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base like sodium bicarbonate in a solvent system such as dioxane/water.[7]

Deprotection: The Fmoc group is cleaved under non-hydrolytic basic conditions, most commonly with a solution of 20% piperidine in dimethylformamide (DMF).[4][5] The mechanism proceeds via an E1cB-type elimination, where the base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.

Benzyl Chloroformate (Cbz-Cl)

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first widely used protecting group in peptide synthesis.[4] Its removal via catalytic hydrogenation offers a mild and neutral deprotection method.[4]

Mechanism of Protection: Similar to Fmoc-Cl, the reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Cbz-Cl, resulting in the formation of the carbamate and HCl.

Caption: Mechanism of N-Cbz protection.

Experimental Considerations: The reaction is typically performed with Cbz-Cl in the presence of a base like sodium carbonate or triethylamine in a suitable solvent.

Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[4] This method is exceptionally mild and leaves most other functional groups intact. Alternative methods include treatment with strong acids like HBr in acetic acid.

Comparative Performance Data

ReagentProtecting GroupTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc₂O BocNaHCO₃ or NaOH, THF/H₂O, rtTFA or HCl in an organic solventEasy to introduce; stable to a wide range of non-acidic conditions.Labile to strong acids; can lead to t-butylation of sensitive residues.
Fmoc-Cl FmocNaHCO₃, dioxane/H₂O, rt20% piperidine in DMFBase-labile, allowing for orthogonality with acid-labile groups.Not stable to basic conditions; dibenzofulvene byproduct can be problematic.
Cbz-Cl CbzNa₂CO₃ or Et₃N, various solvents, rtH₂/Pd-C or HBr/AcOHRemovable under neutral conditions (hydrogenolysis); stable to mild acids and bases.Hydrogenolysis is incompatible with reducible functional groups (e.g., alkynes, alkenes).

Beyond the Workhorses: Alternative N-Alkoxycarbonylating Reagents

While Boc, Fmoc, and Cbz are the most prevalent, several other N-alkoxycarbonylating reagents offer unique advantages in specific synthetic contexts.

  • Allyloxycarbonyl Chloride (Alloc-Cl): The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[2] It is selectively cleaved under neutral conditions using a palladium(0) catalyst, making it an excellent choice for orthogonal protection strategies.[2]

  • 2-(Trimethylsilyl)ethoxycarbonyl Chloride (Teoc-Cl): The Teoc group is stable to a wide range of conditions, including those used for the cleavage of Boc, Fmoc, and Cbz groups.[2] Its removal is effected by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[2]

  • p-Methoxybenzyloxycarbonyl (Moz) Reagents: The Moz group is similar to the Cbz group but is more labile to acidolysis, allowing for milder deprotection conditions.[5]

Decision-Making Workflow for Reagent Selection

Choosing the optimal N-alkoxycarbonylating reagent requires a careful consideration of the overall synthetic strategy. The following workflow can guide your decision-making process.

Reagent_Selection_Workflow Start Start: Need for Amine Protection AcidStable Is the substrate stable to strong acid? Start->AcidStable BaseStable Is the substrate stable to base? AcidStable->BaseStable Yes Fmoc Select Fmoc-Cl AcidStable->Fmoc No ReducibleGroups Are reducible groups present? BaseStable->ReducibleGroups Yes Boc Select Boc₂O BaseStable->Boc No Orthogonality Is orthogonal deprotection required? ReducibleGroups->Orthogonality Yes Cbz Select Cbz-Cl ReducibleGroups->Cbz No Orthogonality->Cbz No Alloc Consider Alloc-Cl Orthogonality->Alloc Yes Teoc Consider Teoc-Cl Orthogonality->Teoc Yes

Caption: A workflow for selecting an N-alkoxycarbonylating reagent.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, the following are detailed protocols for the protection of benzylamine with Boc₂O, Fmoc-Cl, and Cbz-Cl.

Protocol 1: N-Boc Protection of Benzylamine
  • Reaction Setup: To a solution of benzylamine (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Fmoc Protection of Benzylamine
  • Reaction Setup: Dissolve benzylamine (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Reagent Addition: Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: N-Cbz Protection of Benzylamine
  • Reaction Setup: To a solution of benzylamine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and dichloromethane, cool the mixture to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Conclusion

The strategic selection and application of N-alkoxycarbonylating reagents are pivotal for the successful execution of complex organic syntheses. This guide has provided a comprehensive comparison of the most common reagents—Boc₂O, Fmoc-Cl, and Cbz-Cl—along with viable alternatives, to empower researchers with the knowledge to make informed decisions. By understanding the underlying mechanisms, reaction conditions, and orthogonality, chemists can navigate the challenges of amine protection with greater confidence and efficiency, ultimately accelerating the pace of discovery and development.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • K. P. Kaliappan, IIT Bombay. (2020). Protecting Groups. [Link]

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. [Link]

  • Chem-Station Int. Ed. (2019). Teoc Protecting Group. [Link]

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The Impact of Solvent Selection on the Performance of Ethyl N-Phenylmethoxycarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and organic synthesis, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the success or failure of a chemical transformation. This guide provides an in-depth analysis of the performance of ethyl N-phenylmethoxycarbamate, a key intermediate in various synthetic pathways, across a spectrum of solvent systems. By understanding the interplay between the solute and the solvent, researchers can unlock optimized reaction yields, enhance stability, and ensure the purity of their target molecules.

The N-phenylmethoxycarbamate moiety is of significant interest due to its presence in numerous biologically active compounds and its utility as a versatile building block. However, its reactivity and stability are profoundly influenced by the surrounding solvent environment. This guide will delve into the theoretical underpinnings of solvent effects and present comparative data to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

The Decisive Role of the Solvent: A Mechanistic Perspective

The solvent's influence on a chemical reaction extends far beyond its ability to simply dissolve reactants. Key solvent properties such as polarity, proticity (the ability to donate a proton), and the capacity for hydrogen bonding can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the reaction kinetics and thermodynamic outcomes.

For a molecule like this compound, which possesses both polar (the carbamate group) and non-polar (the phenyl ring) regions, the choice of solvent is particularly crucial. Polar solvents can stabilize charged intermediates and transition states through dipole-dipole interactions or hydrogen bonding, which can accelerate certain reactions. Conversely, non-polar solvents may be preferred when reactants are non-polar or when a less interactive environment is desired to control selectivity.

Experimental Protocol: Comparative Solubility and Stability Assessment

To quantify the performance of this compound in different solvent systems, a standardized experimental protocol was designed to assess both its solubility and stability.

Materials:

  • This compound (>99% purity)

  • A selection of analytical grade solvents:

    • Protic Polar: Methanol, Ethanol

    • Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Non-Polar: Toluene, Hexane

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV-Vis Spectrophotometer

  • Thermostatically controlled shaker incubator

Solubility Determination Workflow:

The equilibrium solubility of this compound was determined at a controlled temperature (25 °C) using the shake-flask method.

Caption: Workflow for Solubility Determination.

Stability Assessment Protocol:

The chemical stability of this compound was evaluated by monitoring its degradation over time in various solvents at an elevated temperature (50 °C).

G A Prepare a stock solution of this compound in each solvent B Incubate solutions at 50 °C A->B C Withdraw aliquots at specified time intervals (0, 24, 48, 72h) B->C D Analyze aliquots by HPLC C->D E Quantify the remaining percentage of the parent compound D->E F Determine the degradation rate constant E->F

×

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ethyl N-phenylmethoxycarbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.